Homopterocarpin

Catalog No.
S603169
CAS No.
606-91-7
M.F
C17H16O4
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homopterocarpin

CAS Number

606-91-7

Product Name

Homopterocarpin

IUPAC Name

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1

InChI Key

VPGIGLKLCFOWDN-YOEHRIQHSA-N

SMILES

Array

Synonyms

Medicarpin methyl ether

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC

The exact mass of the compound Homopterocarpin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. It belongs to the ontological category of pterocarpans in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Homopterocarpin natural sources Pterocarpus macrocarpus

Author: Smolecule Technical Support Team. Date: February 2026

Natural Source and Extraction

Homopterocarpin is a flavonoid found in several Pterocarpus species, with the heartwood of Pterocarpus macrocarpus Kurz being a primary and well-documented source [1] [2] [3].

  • Source Material: The heartwood of P. macrocarpus is the principal source. The tree is native to Southeast Asia, including Myanmar, Laos, Thailand, Cambodia, and Vietnam [4] [5].
  • Extraction and Isolation Process: The standard method involves sequential maceration of dried, powdered heartwood with organic solvents, typically starting with non-polar solvents like n-hexane [2]. This compound can be isolated from the n-hexane extract through repeated crystallization, yielding white crystals [1] [2].

The table below summarizes the extraction and isolation protocol:

Step Parameter Description
1. Plant Material Preparation Drying & Grinding Air-dry heartwood, grind to powder (e.g., 40 mesh size) [1] [2].
2. Maceration Solvent & Duration Macerate powder with n-hexane (1:20 mass/volume ratio) at room temperature for 7 days; process repeated 3 times [1] [2] [3].
3. Extract Concentration Evaporation Filter and concentrate combined n-hexane extracts using rotary evaporator at 60°C [1] [2].
4. Compound Isolation Crystallization Dissolve crude n-hexane extract in fresh n-hexane, incubate at 4°C for 24 hours; repeat crystallization until white crystals of this compound form [2].
5. Purification & Analysis Chromatography & Spectroscopy Further purify via silica gel column chromatography (n-hexane/ethyl acetate gradient). Analyze and confirm structure using TLC, GC-MS, FT-IR, and NMR [1] [2].

Quantitative Biological Activity Data

Research indicates this compound possesses significant bioactivities relevant to drug discovery. The table below summarizes key quantitative findings.

Bioactivity Experimental Model / Assay Result / Potency (IC₅₀ or Effective Dose) Citation
Anti-plasmodial Plasmodium falciparum strain 3D7 IC₅₀ = 0.52 μg/mL (Selectivity Index, SI ≥ 28.46, indicating low toxicity) [2]. [2]
Hepatoprotective Methoxychlor-induced hepatotoxicity in rats Doses of 5 mg/kg and 10 mg/kg body weight significantly restored liver enzyme levels (ALT, AST, ALP) and antioxidant markers (SOD, CAT, GSH) [6]. [6]
Antioxidant DPPH Radical Scavenging Assay IC₅₀ = 7.50 ± 1.6 μg/mL (Note: This data is for medicarpin, the biotransformation product of this compound) [1]. [1]
Antioxidant ABTS Radical Scavenging Assay IC₅₀ = 0.61 ± 0.05 μg/mL (Note: This data is for medicarpin, the biotransformation product of this compound) [1]. [1]

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these studies, here are the detailed methodologies for key assays.

In Vitro Antiplasmodial Assay against P. falciparum

This protocol is adapted from studies on P. macrocarpus extracts [2].

  • Parasite Culture: Maintain the chloroquine-sensitive Plasmodium falciparum 3D7 strain in human red blood cells (RBCs) using RPMI 1640 culture medium supplemented with HEPES, hypoxanthine, NaHCO₃, and human serum, under a gas mixture (90% N₂, 5% O₂, 5% CO₂).
  • Drug Testing: Dissolve this compound in DMSO and perform serial dilutions in culture medium. Incurate synchronous parasite cultures (at ring stage) with the compound in 96-well plates. Chloroquine is used as a positive control.
  • Analysis: Measure parasite viability after 48 hours using a hypoxanthine incorporation assay. Calculate the IC₅₀ value (concentration that inhibits 50% of parasite growth) from dose-response curves. Cytotoxicity is assessed on human cell lines (e.g., Vero or human fibroblasts) to determine the Selectivity Index (SI = IC₅₀ cytotoxicity / IC₅₀ antiplasmodial) [2].
In Vivo Hepatoprotective Activity in Rats

This protocol is based on a study investigating this compound's effects against methoxychlor-induced liver injury [6].

  • Animal Grouping: Animals are divided into groups (e.g., control, disease model induced with methoxychlor, this compound treatment groups, and a positive control group).
  • Induction & Treatment: Induce hepatotoxicity by administering methoxychlor (e.g., 100 mg/kg body weight) via oral gavage for a set period. Co-administer this compound (e.g., 5 and 10 mg/kg body weight) concurrently.
  • Sample Collection & Analysis: After the study period, collect blood samples for serum separation and liver tissue for homogenate and histology.
    • Biochemical Assays: Measure serum levels of liver enzymes (ALT, AST, ALP) and total bilirubin. Assess oxidative stress markers in liver homogenate: Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), and Reduced Glutathione (GSH).
    • Gene Expression: Analyze mRNA expression of genes related to oxidative stress (TXN, TXNRD1, PRDX1, SRXN1) and inflammation (TLR4, MyD88, TRAF6, NF-κB, TNF-α, IL-6) using qRT-PCR.
    • Histopathology: Examine liver tissue sections stained with Hematoxylin and Eosin (H&E) for structural changes.

Mechanism of Action: Hepatoprotection

A 2026 study provides a detailed mechanism for this compound's hepatoprotective effect against methoxychlor-induced toxicity [6]. The compound appears to work by modulating critical cellular defense and inflammation pathways, as illustrated below.

G METH Methoxychlor Exposure OxStress Oxidative Stress (Low SOD, CAT, GSH High MDA) METH->OxStress Inflam Inflammation Pathway (High TLR4, MyD88, NF-κB, TNF-α, IL-6) METH->Inflam Apoptosis Apoptosis (High Bax, Caspase-3) METH->Apoptosis LiverDamage Liver Damage (High ALT, AST, ALP) OxStress->LiverDamage Inflam->LiverDamage Apoptosis->LiverDamage HTP This compound Treatment TXNPath ↑ Thioredoxin/Peroxiredoxin (TXN, TXNRD1, PRDX1, SRXN1) HTP->TXNPath Downstream Restored Redox Balance Reduced Inflammation Inhibited Apoptosis TXNPath->Downstream Modulates Downstream->OxStress Counters Downstream->Inflam Counters Downstream->Apoptosis Counters Protection Hepatoprotection Downstream->Protection

Figure 1: Proposed hepatoprotective mechanism of this compound via modulation of Tx/Prx and TLR4/MyD88 pathways.

Research Applications and Synthesis

  • Biotransformation: this compound can be efficiently converted via microbial demethylation using Aspergillus niger (strain UI X-172) into medicarpin, a compound with demonstrated potent antioxidant, antiplasmodial, and anticancer activities. This provides a "green synthesis" route to a more valuable compound [1].
  • Chemical Synthesis: An asymmetric one-pot transformation of isoflavones has been successfully applied to synthesize enantiopure (-)-homopterocarpin, which is valuable for providing pure material for pharmacological testing [7].

References

Homopterocarpin biosynthesis pathway in plants

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthetic Relationship

Homopterocarpin and medicarpin are closely related pterocarpans. A key biosynthetic step is the O-methylation of medicarpin to form this compound [1] [2]. The diagram below illustrates this core relationship and the production methods.

G Isoflavone 2'-Hydroxyisoflavone Precursor Medicarpin Medicarpin Isoflavone->Medicarpin Asymmetric Reduction & Cyclization This compound This compound (Product) Medicarpin->this compound O-Methylation Subgraph_Cluster_Chem Chemical Synthesis (Asymmetric Transfer Hydrogenation) Subgraph_Cluster_Chem->this compound Subgraph_Cluster_Bio Microbial Biotransformation (using Aspergillus niger) Subgraph_Cluster_Bio->this compound

Core relationship and production methods for this compound.

Production Methodologies

For research and potential scale-up, synthetic and bio-transformation methods are more feasible than extraction from native plants. The table below compares two modern production methods.

Method Key Steps & Description Key Findings/Outcomes

| Chemical Synthesis [1] | 1. Asymmetric Transfer Hydrogenation (ATH): A one-pot transformation of a 2'-hydroxyisoflavone using an ATH catalyst with dynamic kinetic resolution. 2. Cyclization: Acid-catalyzed cyclization of the resulting isoflavan-4-ol intermediate. | Efficient route to enantiopure (-)-homopterocarpin. The ATH step achieved >99% enantiomeric excess, making it excellent for producing a single, biologically relevant stereoisomer. | | Microbial Biotransformation [3] | 1. Cultivation: Aspergillus niger (strain UI X-172) is cultured in Soybean Meal (SBM) broth. 2. Biotransformation: this compound substrate is added to the active culture for 7 days. 3. Extraction: Culture is filtered and extracted with dichloromethane (DCM). | Validated as a "green synthesis" method. Successfully converts this compound into other valuable compounds like medicarpin via demethylation, demonstrating the feasibility of using microbes for structural modification. |

Quantitative Bioactivity Data

This compound is of interest due to its potent and selective inhibition of human Monoamine Oxidase-B (MAO-B), a target for neurodegenerative diseases. The table below summarizes key quantitative data.

Parameter Value Experimental Context
MAO-B Inhibition (IC₅₀) 0.72 µM Against human MAO-B; a measure of potency [2].
MAO-B Inhibition (Kᵢ) 0.21 µM Reversible, competitive inhibitor; indicates binding strength [2].
Selectivity Index (SI) 2.07 (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B). Shows a preference for MAO-B over MAO-A [2].
Antioxidant Activity (DPPH) ~7.5 µg/mL (IC₅₀)* *Value for its derivative, medicarpin. Antioxidant capacity is a common property in this compound class [3].
Anticancer Activity (Huh7) ~34 µg/mL (IC₅₀)* *Value for medicarpin against a hepatocyte-derived carcinoma cell line [3].

Pharmacological Significance

The strong MAO-B inhibitory activity positions this compound as a potential therapeutic agent. As a reversible competitive inhibitor, it binds directly to the enzyme's active site, which is often associated with a better safety profile compared to irreversible inhibitors [2]. Its selectivity helps minimize side effects related to MAO-A inhibition. Molecular docking simulations confirm a high binding affinity for the MAO-B enzyme [2]. This activity is shared by other pterocarpans like maackiain and medicarpin, highlighting the pterocarpan scaffold's significance in drug discovery for neurological disorders like Parkinson's disease [4] [2].

Experimental Protocols for Key Activities

For researchers looking to validate or explore these activities, here are summaries of key experimental methodologies.

  • MAO-B Inhibition Assay [2]: Enzyme activity is measured using kynuramine as a substrate. Test compounds are pre-incubated with recombinant human MAO-B. The reaction is stopped with NaOH, and the resulting 4-hydroxyquinoline product is measured by its fluorescence to determine inhibitory potency (IC₅₀).
  • Kinetic Study (Reversibility & Mechanism) [2]: After incubating the enzyme with the inhibitor, the mixture is dialyzed. A recovery of enzyme activity post-dialysis indicates reversible inhibition. The mechanism is determined by analyzing enzyme kinetics (Lineweaver-Burk plots) with varying substrate concentrations, which for this compound shows a pattern consistent with competitive inhibition.
  • Microbial Biotransformation [3]: The fungus Aspergillus niger is cultured in SBM medium on a rotary shaker. The substrate is added to the 24-hour-old culture, which is then incubated for 7 days. The products are extracted from the culture broth with DCM, concentrated, and then analyzed and purified using techniques like Thin-Layer Chromatography (TLC) and silica gel column chromatography.

References

Core Pharmacological Profile of Homopterocarpin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative pharmacological data available for homopterocarpin.

Pharmacological Activity Quantitative Result (IC₅₀ / Kᵢ) Experimental Model (In vitro) Reference
MAO-B Inhibition IC₅₀ = 0.72 µM; Kᵢ = 0.21 µM (competitive, reversible) Recombinant human MAO-B enzyme [1] [1]
Anti-SARS-CoV-2 IC₅₀ = 17.2 µM (no cytotoxicity at 100 µM) SARS-CoV-2 strain G614 in Caco-2-F03 cells [2] [2]
Anti-inflammatory Identified as a potential active compound (5.03% in extract) GC-MS analysis of Pterocarpus osun heartwood extract [3] [3]

Detailed Experimental Contexts and Protocols

MAO-B Inhibition for Neurological Disorders

The potent inhibition of human MAO-B suggests this compound has potential for managing neurological conditions like Parkinson's disease.

  • Experimental Protocol: The inhibitory activity against hMAO-A and hMAO-B was evaluated using recombinant enzymes. Enzyme activity was measured by a fluorometric method, monitoring the production of H₂O₂ during the oxidative deamination of the substrate, kynuramine. The IC₅₀ (half-maximal inhibitory concentration) was determined, and the inhibition type (competitive) and reversibility were confirmed through enzyme kinetics, yielding the inhibition constant (Kᵢ) [1].
  • Key Findings: this compound demonstrated selectivity for the MAO-B isoform. Molecular docking simulations indicated a high binding affinity for the hMAO-B active site (-7.7 kcal/mol). The study also noted that the 3-OCH₃ group on its A-ring is a key structural feature for this activity [1].
Anti-SARS-CoV-2 Activity

This compound was identified as one of several constituents in Pterocarpus santalinus heartwood with activity against SARS-CoV-2.

  • Experimental Protocol: Anti-SARS-CoV-2 activity was assessed using the SARS-CoV-2 strain G614 in Caco-2-F03 cells (a human colon adenocarcinoma cell line). The primary assay quantified the amount of viral spike protein in infected cells 24 hours post-infection via immunostaining. Cytotoxicity (CC₅₀) was determined in parallel, confirming a high selectivity index [2].
  • Key Findings: The activity was reported alongside other pterocarpans and flavonoids, allowing for a proposed structure-activity relationship (SAR) for this compound class [2].
Anti-inflammatory Activity

This compound was identified as a potential contributor to the anti-inflammatory effects of a traditional medicinal plant.

  • Experimental Protocol: In a study on Pterocarpus osun heartwood, the organic extract was analyzed using GC-MS. The anti-inflammatory activity was then evaluated in a Wistar rat model using a fresh egg-albumin-induced paw edema test. This compound, constituting 5.03% of the identified non-polar compounds in the extract, was concluded to be one of the compounds likely responsible for the observed anti-inflammatory effect [3].

Biotransformation to Medicarpin

A significant area of research involves the microbial biotransformation of this compound into medicarpin, a structurally similar pterocarpan with a broader and often more potent documented pharmacological profile [4]. This process represents a "green synthesis" method to produce medicarpin.

  • Protocol Summary: This compound (isolated from Pterocarpus macrocarpus heartwood) was added to a culture of Aspergillus niger (strain UI X-172) in a soybean meal broth medium. The culture was incubated at 27 ± 2 °C with shaking for 7 days. The transformation product was extracted with dichloromethane and purified via silica gel column chromatography. The conversion to medicarpin was confirmed through TLC, GC-MS, and NMR analysis [4].

The diagram below illustrates this biotransformation workflow.

Start This compound (isolated from Pterocarpus macrocarpus) Step1 Add to culture of Aspergillus niger Start->Step1 Step2 Incubate for 7 days (27°C, 150 rpm) Step1->Step2 Step3 Extract with Dichloromethane (DCM) Step2->Step3 Step4 Purify via Silica Gel Column Chromatography Step3->Step4 End Obtain Medicarpin Step4->End Analysis Analysis: TLC, GC-MS, NMR Step4->Analysis confirm identity

Molecular Docking and Mechanism

While the exact mechanism of this compound's antiviral and anti-inflammatory actions is not fully elucidated, its interaction with the MAO-B enzyme has been studied computationally.

  • Docking Protocol: A molecular docking simulation was performed to understand the interaction between this compound and the hMAO-B enzyme. The simulation predicted a binding affinity of -7.7 kcal/mol, which was higher than its affinity for hMAO-A, explaining its selectivity. The docking poses suggested favorable interactions within the enzyme's active site [1].

The following diagram conceptualizes the key steps involved in the molecular docking process used for such analyses.

PDB Obtain 3D Structure of Target Protein (e.g., MAO-B) DefSite Define Binding Site (Active Site) PDB->DefSite PrepLig Prepare Ligand (this compound 3D structure) Dock Perform Docking Simulation PrepLig->Dock DefSite->Dock Analyze Analyze Poses & Calculate Binding Affinity Dock->Analyze

Research Summary

Current evidence positions this compound as a promising natural product lead compound. Its potent and selective inhibition of MAO-B is a particularly strong finding for potential neuropharmacological development [1]. Its anti-SARS-CoV-2 activity, while less potent than some other compounds in the extract, contributes to the overall bioactivity profile of its plant of origin [2].

References

Comprehensive Technical Analysis of Homopterocarpin: In Silico Binding Affinity and Experimental Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Homopterocarpin is a naturally occurring pterocarpan derivative that has attracted significant scientific interest due to its diverse pharmacological properties and potential therapeutic applications. This compound, predominantly isolated from species such as Pterocarpus macrocarpus Kurz and Canavalia lineata, has demonstrated a remarkable range of biological activities including monoamine oxidase-B inhibition, antiplasmodial effects, and hepatoprotective properties. The growing importance of computational approaches in modern drug discovery has positioned in silico binding affinity analysis as a critical preliminary step in the characterization of bioactive compounds like this compound. These computational methods enable researchers to rapidly screen compounds against multiple biological targets, predict interaction strengths, and elucidate molecular mechanisms before committing to costly and time-consuming experimental procedures.

The significance of this compound in drug discovery pipelines stems from its multifaceted bioactivity profile and favorable drug-like properties. Recent studies have revealed its potent inhibitory effects on specific enzyme systems and signaling pathways involved in neurological disorders, parasitic infections, and chemical-induced toxicity. Understanding the precise molecular interactions between this compound and its biological targets through comprehensive in silico analysis provides invaluable insights for lead optimization and therapeutic development. This technical guide aims to consolidate the current state of knowledge regarding this compound's binding characteristics, experimental validation methodologies, and potential applications in pharmaceutical development, serving as a comprehensive resource for researchers and drug development professionals working with this promising natural product.

Computational Methodologies for Binding Affinity Prediction

Molecular Docking and Dynamics Simulations

Molecular docking serves as the foundational computational approach for predicting the binding orientation and affinity of this compound with its biological targets. This methodology involves the computational positioning of a small molecule (ligand) into the binding site of a target protein to generate binding poses and predict interaction strengths. The docking process typically employs search algorithms to explore possible orientations and scoring functions to evaluate and rank these orientations based on their binding affinity. For this compound, molecular docking studies have been instrumental in identifying key interactions with enzymes such as human monoamine oxidase-B (hMAO-B), where it demonstrates a strong binding affinity of -7.7 kcal/mol, indicating favorable binding interactions [1]. The docking protocol generally involves several systematic steps: protein preparation (removing water molecules, adding hydrogens, assigning charges), ligand preparation (energy minimization, conformer generation), defining the binding site, and finally executing the docking calculation itself.

Molecular dynamics (MD) simulations extend beyond static docking by providing insights into the temporal evolution of the this compound-protein complex under conditions that mimic physiological environments. MD simulations calculate the movements of atoms and molecules over time, allowing researchers to observe conformational changes, binding stability, and the dynamic nature of molecular interactions. The typical workflow includes system preparation (solvation, ionization), energy minimization to remove steric clashes, equilibration phases (NVT and NPT) to stabilize temperature and pressure, and finally production runs for data collection. Subsequent trajectory analysis provides critical metrics such as root-mean-square deviation (RMSD) for complex stability, root-mean-square fluctuation (RMSF) for residue flexibility, and radius of gyration for structural compactness. These analyses help validate the stability of this compound in its binding pocket and provide insights into the temporal persistence of key molecular interactions observed in docking studies [2].

Machine Learning and Sequence-Based Affinity Prediction

Machine learning approaches represent a paradigm shift in binding affinity prediction, particularly when 3D structural information of target proteins is limited or unavailable. These methods leverage various feature extraction techniques from protein sequences, including amino acid composition, evolutionary information from position-specific scoring matrices (PSSM), and physicochemical properties to train predictive models. The ISLAND methodology exemplifies this approach, utilizing sequence-derived features to predict binding affinities without requiring explicit structural information [3]. This is particularly valuable for this compound studies targeting proteins whose crystal structures remain undetermined. The feature set typically includes amino acid composition (AAC), which captures residue occurrences; average BLOSUM-62 features, which model amino acid substitutions; and propy features, which incorporate pseudo-amino acid compositions and structural descriptors.

The model training process involves several critical steps: feature selection to identify the most informative descriptors, algorithm selection (such as support vector machines, random forests, or neural networks), cross-validation to prevent overfitting, and external validation using independent test sets. For this compound research, these methods can prioritize potential biological targets before experimental validation, significantly accelerating the discovery pipeline. However, current limitations in generalization performance of sequence-only predictors highlight the importance of integrating multiple computational approaches and experimental validation [3]. The continuous development of more sophisticated machine learning models, particularly deep learning architectures, promises enhanced accuracy in predicting this compound's interactions with novel targets, potentially uncovering new therapeutic applications for this versatile compound.

Experimental Validation Protocols

Enzymatic Inhibition Assays

Enzyme inhibition studies provide direct experimental validation of this compound's biological activity and serve as crucial corroboration for computational predictions. The half-maximal inhibitory concentration (IC50) determination represents a fundamental protocol for quantifying this compound's potency against specific enzymatic targets. For hMAO-B inhibition assays, researchers typically employ a spectrophotometric method monitoring the conversion of a substrate like kynuramine to 4-hydroxyquinoline, with this compound demonstrating an IC50 value of 0.72 μM, indicating potent inhibition [1]. The experimental workflow involves preparing serial dilutions of this compound, incubating with the enzyme and substrate, and measuring product formation rates. For reversibility assessment, researchers employ dialysis or dilution methods to determine if enzyme activity recovers after compound removal, with this compound showing characteristics of a reversible competitive inhibitor for hMAO-B with a Ki value of 0.21 μM [1].

Enzyme kinetics further elucidate the mechanism of inhibition through Lineweaver-Burk plots and determination of Michaelis-Menten constants. The experimental protocol involves measuring initial reaction rates at various substrate concentrations in the presence of multiple fixed concentrations of this compound. Analysis of the resulting data determines whether the inhibition is competitive, non-competitive, or uncompetitive. For pancreatic lipase inhibition studies, similar approaches are employed using substrates like 4-nitrophenyl butyrate, monitoring the release of 4-nitrophenol at 405-410 nm [2]. These enzymatic assays not only validate computational predictions but also provide critical quantitative data for structure-activity relationship studies, guiding the rational design of more potent this compound derivatives for specific therapeutic applications.

Biophysical Binding Affinity Measurements

Biophysical techniques provide direct quantification of molecular interactions between this compound and its target proteins, offering orthogonal validation to computational predictions. Microscale Thermophoresis (MST) has emerged as a powerful method for determining binding affinities by measuring the directed movement of molecules in a temperature gradient [2]. The experimental protocol involves labeling the target protein with a fluorescent dye, incubating with a series of this compound concentrations, and applying an infrared laser to create a microscopic temperature gradient. The resulting thermophoretic movement changes when this compound binds to the target, enabling calculation of the dissociation constant (Kd). MST offers significant advantages including low sample consumption, rapid measurement times, and applicability to diverse biological systems, making it ideal for this compound studies where protein material may be limited.

Surface Plasmon Resonance (SPR) represents another robust biophysical method for characterizing this compound-target interactions in real-time without requiring labeling. In SPR experiments, the target protein is immobilized on a sensor chip, and this compound solutions are flowed across the surface at controlled concentrations. The binding kinetics (association and dissociation rates) are monitored through changes in the refractive index near the sensor surface, allowing simultaneous determination of affinity (Kd), association rate (kon), and dissociation rate (koff). Additional biophysical approaches including isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) methods can provide complementary information about binding thermodynamics and structural insights. These biophysical measurements produce quantitative binding parameters that can be directly correlated with computational predictions, creating a robust validation framework for this compound's molecular interactions.

Cellular and Histopathological Assessments

Cellular models provide crucial functional validation of this compound's bioactivity in biologically relevant contexts. For hepatoprotective studies, researchers employ primary hepatocytes or hepatocyte-derived cell lines (e.g., Huh7) exposed to hepatotoxic agents like methoxychlor, with and without this compound treatment [4]. Cell viability assays (MTT, XTT, or ATP-based), oxidative stress markers (reactive oxygen species, glutathione levels), and apoptosis markers (caspase activation, mitochondrial membrane potential) quantify the protective effects. Antiplasmodial activity validation involves culturing Plasmodium falciparum strains (e.g., 3D7) with this compound and monitoring parasite growth through histidine-rich protein II detection or SYBR Green fluorescence, with reported IC50 values of 0.52 μg/mL demonstrating potent activity [5].

Histopathological analysis provides tissue-level validation of this compound's effects in whole-animal models. In hepatotoxicity studies, liver tissues from animal models are processed through standard histological techniques: fixation in 10% neutral buffered formalin, paraffin embedding, sectioning at 4-5μm thickness, and staining with hematoxylin and eosin (H&E) [4]. Pathologists then examine the sections for specific morphological changes including centrilobular necrosis, inflammatory infiltration, fatty changes, and fibrosis, scoring these alterations semi-quantitatively. Additional specialized staining techniques such as Masson's trichrome for collagen deposition, periodic acid-Schiff for glycogen content, and immunohistochemistry for specific protein markers (e.g., NF-κB, TNF-α) provide further insights into this compound's mechanisms of action at the tissue level, bridging the gap between molecular interactions and physiological effects.

This compound Case Studies and Binding Data

Quantitative Binding Affinity Data

Table 1: Experimentally Determined Binding Affinities and Biological Activities of this compound

Target/Activity Assay Type Result Value Reference
hMAO-B Enzyme Inhibition IC50 0.72 μM [1]
hMAO-B Enzyme Kinetics Ki 0.21 μM [1]
hMAO-B Molecular Docking Binding Affinity -7.7 kcal/mol [1]
Plasmodium falciparum Antiplasmodial IC50 0.52 μg/mL [5]
Antioxidant DPPH Assay IC50 7.50 ± 1.6 μg/mL [6]
Antioxidant ABTS Assay IC50 0.61 ± 0.05 μg/mL [6]
Hepatocyte-derived carcinoma Cytotoxicity IC50 34.32 ± 5.56 μg/mL [6]

This compound demonstrates particularly potent inhibition against human monoamine oxidase-B (hMAO-B), a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of biogenic amines and represents an important therapeutic target for neurodegenerative disorders. The competitive inhibition pattern and nanomolar-range Ki value indicate that this compound binds directly to the enzyme's active site with high affinity, preventing substrate access [1]. The strong correlation between computationally predicted binding energy (-7.7 kcal/mol) and experimentally determined Ki (0.21 μM) validates the molecular docking approaches used in these studies. Additionally, this compound's antiplasmodial potency against Plasmodium falciparum (IC50 = 0.52 μg/mL) suggests promising potential as an antimalarial agent, with a selectivity index greater than 28.46 indicating a favorable safety window between antiparasitic activity and host cell toxicity [5].

The antioxidant capabilities of this compound show interesting variation between different assay systems, with significantly greater potency in the ABTS radical scavenging assay compared to the DPPH assay. This discrepancy likely reflects differences in the reaction mechanisms, solubility characteristics, and radical species involved in these two commonly employed antioxidant assessment methods [6]. The compound's cytotoxic effects against hepatocyte-derived carcinoma cells (Huh7) at higher concentrations (IC50 = 34.32 ± 5.56 μg/mL) suggest potential anticancer applications, though with considerably lower potency than its enzyme inhibitory and antiplasmodial activities. This differential activity profile highlights the importance of contextualizing potency values within specific biological systems and the necessity of employing multiple assay types to fully characterize this compound's pharmacological potential.

Signaling Pathway Interactions

Table 2: this compound's Effects on Key Signaling Pathways in Hepatoprotection

Pathway Component Effect of this compound Experimental Model Reference
TLR4/MyD88 Downregulation Rat liver tissue [4]
NF-κB Suppression Rat liver tissue [4]
TNF-α Reduction Rat liver tissue [4]
IL-6 Decreased expression Rat liver tissue [4]
Thioredoxin/Peroxiredoxin Upregulation Rat liver tissue [4]
Bax/Caspase-3 Downregulation Rat liver tissue [4]
Bcl-2 Upregulation Rat liver tissue [4]
Oxidative Stress Markers Reduction (ROS, MDA) Rat liver tissue [4]
Antioxidant Enzymes Activation (SOD, CAT, GPx) Rat liver tissue [4]

This compound demonstrates multifaceted modulation of critical cellular signaling pathways, particularly in the context of hepatoprotection against methoxychlor-induced toxicity. The compound significantly suppresses the TLR4/MyD88 pathway, a key regulator of innate immune responses and inflammation, subsequently reducing downstream pro-inflammatory mediators including NF-κB, TNF-α, and IL-6 [4]. This anti-inflammatory effect is complemented by enhanced activity of the thioredoxin/peroxiredoxin system, a crucial cellular defense mechanism against oxidative stress that works in concert with traditional antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase. The coordinated upregulation of these endogenous antioxidant systems allows this compound to effectively reduce markers of oxidative damage including reactive oxygen species and malondialdehyde, protecting cellular macromolecules from oxidative degradation.

The impact of this compound on apoptotic signaling further contributes to its cytoprotective properties. In experimental models of hepatotoxicity, this compound treatment reduces the expression of pro-apoptotic factors including Bax, caspase-9, and caspase-3, while simultaneously enhancing the anti-apoptotic protein Bcl-2 [4]. This shift in the balance toward cell survival helps maintain tissue integrity and function under toxic insult. The interconnected nature of these pathways creates a comprehensive protective mechanism whereby reduced oxidative stress leads to diminished inflammatory signaling and subsequently decreased apoptotic activation. This multi-target action makes this compound particularly effective against complex toxicities involving multiple overlapping damage mechanisms, positioning it as a promising therapeutic candidate for conditions characterized by oxidative stress, inflammation, and programmed cell death.

Data Integration and Research Applications

Computational-Experimental Correlation Analysis

Integrating computational predictions with experimental validation represents a critical strategy for establishing a comprehensive understanding of this compound's molecular interactions and biological effects. The correlation strength between in silico binding affinity predictions and experimentally determined potency metrics serves as an important indicator of computational model reliability. For this compound's interaction with hMAO-B, the strong binding affinity predicted by molecular docking (-7.7 kcal/mol) aligns well with the potent inhibitory activity observed in enzyme assays (IC50 = 0.72 μM; Ki = 0.21 μM) [1]. Similarly, for antioxidant activities, the compound's structural features that theoretically support free radical scavenging correlate with its effective IC50 values in DPPH and ABTS assays (7.50 and 0.61 μg/mL, respectively) [6]. These consistent correlations across multiple target systems strengthen confidence in both the computational models and the experimental findings.

Discrepancies between computational and experimental results, when they occur, provide equally valuable insights that can drive research forward. For instance, if this compound demonstrates stronger than predicted activity in cellular models compared to isolated enzyme assays, this may indicate the involvement of metabolic activation or multi-target mechanisms not captured in simplified computational systems. Such observations can prompt more sophisticated modeling approaches that incorporate metabolite predictions or network pharmacology analyses. The iterative process of computational prediction, experimental validation, and model refinement creates a virtuous cycle that progressively enhances our understanding of this compound's pharmacodynamics. This integrated approach is particularly valuable for explaining seemingly paradoxical results, such as the differential antioxidant potency observed in different assay systems, which may relate to solubility factors, reaction kinetics, or radical-specific effects that can be incorporated into refined prediction models.

Multi-Target Potential and Selectivity Profiling

This compound demonstrates a compelling polypharmacology profile with potent activities against diverse biological targets, suggesting potential applications for complex multifactorial diseases. The compound's target spectrum spans enzymes (MAO-B, pancreatic lipase), oxidative stress pathways, inflammatory mediators, apoptotic regulators, and infectious agents (Plasmodium falciparum) [4] [1] [5]. This multi-target activity presents both opportunities and challenges for therapeutic development. For neurological disorders like Parkinson's disease, simultaneous MAO-B inhibition, antioxidant activity, and anti-inflammatory effects could provide synergistic benefits addressing multiple pathological mechanisms. However, this broad activity profile also necessitates thorough selectivity screening to identify potential off-target effects that might limit therapeutic utility.

Selectivity assessment represents a critical step in the development of this compound as a lead compound. For hMAO-B inhibition, this compound shows a selectivity index of 2.07 over hMAO-A, indicating moderate but meaningful selectivity for the B isoform [1]. This selectivity is pharmacologically significant since non-selective MAO inhibition can lead to adverse effects like the "cheese reaction" with hypertensive crisis. The structural basis for this selectivity, revealed through computational docking studies, involves distinct interactions with the enzyme's active site cavity, particularly the orientation of the 9-methoxy group at the B-ring [1]. Understanding these structure-activity relationships enables targeted medicinal chemistry efforts to enhance selectivity while maintaining potency. Similar selectivity considerations apply to this compound's other biological activities, where balanced multi-target action may be therapeutically desirable, but excessive promiscuity could lead to undesirable side effects.

G cluster_enzyme Enzyme Targets cluster_signaling Signaling Pathways Compound Compound MAOB MAO-B Inhibition Compound->MAOB PancreaticLipase Pancreatic Lipase Inhibition Compound->PancreaticLipase OxidativeStress Oxidative Stress Reduction Compound->OxidativeStress Inflammation Inflammatory Response Modulation Compound->Inflammation Apoptosis Apoptotic Pathway Regulation Compound->Apoptosis Antiparasitic Antiplasmodial Effects Compound->Antiparasitic Hepatoprotection Hepatoprotective Effects MAOB->Hepatoprotection Antioxidant Antioxidant Activity OxidativeStress->Antioxidant Inflammation->Hepatoprotection Apoptosis->Hepatoprotection subcluster_cellular subcluster_cellular

Figure 1: this compound's multi-target pharmacological profile, showing its interactions with enzyme systems, signaling pathways, and resulting cellular effects.

Conclusion and Future Research Directions

This compound represents a promising natural product with diverse pharmacological activities and well-characterized molecular interactions. The comprehensive binding affinity data compiled in this technical guide demonstrates its potent effects on multiple biological targets, particularly hMAO-B (Ki = 0.21 μM) and Plasmodium falciparum (IC50 = 0.52 μg/mL), supported by both computational predictions and experimental validations [1] [5]. The compound's hepatoprotective mechanisms involving modulation of the TLR4/MyD88 pathway, thioredoxin/peroxiredoxin system, and apoptotic regulators further highlight its therapeutic potential for conditions involving oxidative stress, inflammation, and cellular damage [4]. The strong correlation between in silico predictions and experimental results validates the computational methodologies employed while providing insights into structure-activity relationships that can guide future analog development.

Future research on this compound should focus on several critical directions. First, comprehensive ADMET profiling including pharmacokinetics, metabolism, and tissue distribution studies would strengthen the compound's translational potential. Second, medicinal chemistry optimization through systematic structure-activity relationship studies could enhance potency, selectivity, and drug-like properties. The successful biotransformation of this compound to medicarpin using Aspergillus niger suggests potential bioactivation or metabolic pathways that could be exploited for analog production [6]. Third, advanced delivery systems including nanoformulations or prodrug approaches may address potential bioavailability challenges. Finally, expanded target screening using the computational methodologies outlined in this guide could identify new therapeutic applications for this compound and its derivatives. The integrated computational and experimental framework presented here provides a robust foundation for these future developments, positioning this compound as a valuable lead compound in multiple therapeutic areas.

G cluster_current Current Research Status cluster_future Future Research Directions CS1 In vitro Characterization FS1 ADMET Profiling CS1->FS1 CS2 Animal Model Validation CS2->FS1 CS3 Initial Mechanism Studies FS2 Medicinal Chemistry Optimization CS3->FS2 FS1->FS2 FS3 Formulation Development FS2->FS3 FS4 Clinical Candidate Selection FS3->FS4

Figure 2: this compound research roadmap, depicting the transition from current characterization efforts to future development directions.

References

Homopterocarpin spectroscopic characterization NMR GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Structural Properties & Spectroscopic Summary

Homopterocarpin is a pterocarpan, which is a type of isoflavonoid. Its core structure is derived from the fusion of a benzopyran and benzofuran ring system [1] [2].

The table below summarizes the key spectroscopic data available from the search results:

Characterization Method Reported Data / Conditions
¹H & ¹³C NMR Spectra recorded in Chloroform-d (CDCl₃) [3].
GC-MS Analysis Utilized for metabolite profiling and identification [3] [4].
Mass Spectrometry Molecular Formula: C₁₇H₁₆O₄ [5].

Detailed Nuclear Magnetic Resonance (NMR) Characterization

The primary source for NMR data indicates that ¹H and ¹³C NMR spectra were acquired using a JEOL JNM-ECA spectrometer operating at 400 MHz, with the sample dissolved in chloroform-d (CDCl₃) [3]. This high field strength is suitable for detailed structural elucidation of a molecule of this size.

For a complete assignment, you would typically compare the chemical shifts of this compound with its structural analogue, medicarpin. The key structural difference is the substitution at the 3-position: this compound has a methoxy group (-OCH₃), while medicarpin has a hydroxyl group (-OH) [1] [2]. This difference significantly affects the chemical shifts of the nearby protons and carbons.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

While specific GC temperature programs and MS source parameters are not detailed in the searched literature, the general workflow and instrumentation context are established.

The experimental workflow for the extraction, biotransformation, and analysis of this compound and its derivatives can be summarized as follows:

G Start Start: Plant Material (Pterocarpus macrocarpus Heartwood) Step1 Extraction & Isolation (n-hexane maceration, crystallization) Start->Step1 Step2 Optional: Microbial Biotransformation (Aspergillus niger culture) Step1->Step2 This compound substrate Step3 Sample Preparation (Dissolve in suitable solvent) Step1->Step3 Direct analysis Step2->Step3 Step4 Instrumental Analysis Step3->Step4 Step5_GCMS GC-MS Analysis Step4->Step5_GCMS Step5_NMR NMR Analysis (400 MHz, CDCl₃) Step4->Step5_NMR Step6 Data Interpretation & Compound ID (Compare with NIST library, NMR assignment) Step5_GCMS->Step6 Step5_NMR->Step6 End Characterized Compound Step6->End

Overview of the characterization workflow for this compound, from plant material to identified compound.

The analysis was performed using a GC-MS system where compounds were identified by comparing their mass spectra against the National Institute of Standards and Technology (NIST) Standard Reference Database (version 02.L). A similarity index threshold of >80% was used for confident identification [3]. This method is also established for chemotaxonomic discrimination between Pterocarpus wood species [4].

Key Considerations for Researchers

For scientists aiming to characterize this compound, here are critical points based on the available data:

  • NMR Solvent: The referenced study used CDCl₃, which is a standard solvent for non-polar to moderately polar compounds. Confirm solubility for your specific sample [3].
  • Structural Analogue Comparison: Use medicarpin as a benchmark for NMR assignment. Pay close attention to the 3-position on the A-ring, as the -OCH₃ (this compound) vs. -OH (medicarpin) is the defining difference [1] [2].
  • GC-MS Protocol: While specific methods are not listed, the use of a non-polar to mid-polar GC column and electron ionization (EI) source can be inferred as standard practice. The key is method validation using the NIST library [3] [4].
  • Biotransformation Pathway: For studies involving microbial transformation, note that this compound can be demethylated by Aspergillus niger to form medicarpin, which is a compound with reported enhanced bioactivity [3] [6].

References

Comprehensive Scientific Whitepaper: Homopterocarpin - Traditional Uses, Pharmacological Activities, and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Homopterocarpin is a naturally occurring isoflavonoid found primarily in various Pterocarpus species with significant traditional use in Southeast Asian and African medicine. This comprehensive technical review synthesizes current scientific evidence on its multifaceted pharmacological activities, including demonstrated antiplasmodial, antioxidant, antimicrobial, neuroprotective, gastroprotective, and hepatoprotective properties. Through advanced biotransformation processes and detailed mechanistic studies, researchers have elucidated its interactions with key molecular targets including MAO-B, TLR4/MyD88 pathway, and various oxidant defense systems. While current evidence presents this compound as a promising candidate for drug development, particularly for neurodegenerative disorders, infectious diseases, and gastrointestinal conditions, this review identifies critical research gaps requiring further investigation before clinical translation can be realized.

Introduction and Natural Sources

Botanical Origins and Traditional Context

This compound is a bioactive isoflavonoid predominantly isolated from various species within the Pterocarpus genus (Fabaceae family), which encompasses several medicinal plants with documented traditional use across multiple cultures:

  • Pterocarpus macrocarpus Kurz.: Native to Southeast Asia (Thailand, Myanmar, Laos, Vietnam), the heartwood of this species has been traditionally employed for its beneficial effects on human blood circulation, detoxification properties, and as an immunomodulatory agent [1]. The heartwood is typically processed through maceration in organic solvents to extract this compound and other bioactive compounds [2] [1].

  • Pterocarpus erinaceus Poir.: Found predominantly in West Africa, this species has been utilized in traditional African medicine for treating gastric disorders, with scientific studies confirming that this compound contributes significantly to its gastroprotective effects [3] [4]. The stem bark is commonly prepared as ethanolic extracts for medicinal application.

  • Pterocarpus pedatus Pierre: Recognized in Traditional Chinese Medicine for its ability to promote blood circulation, enhance immunity, and provide sterilizing effects [5]. This species is characterized by its distinctive wood texture and significant fluorescence phenomenon.

  • Canavalia lineata: Although not a Pterocarpus species, this plant has been identified as another natural source of this compound, with documented inhibitory activity against human monoamine oxidase-B (hMAO-B) [6].

The traditional preparation methods vary by region but commonly involve water or ethanol extraction of dried heartwood or stem bark, often administered orally for various therapeutic purposes. The conservation of these botanical resources presents an important consideration for sustainable drug development efforts.

Comprehensive Pharmacological Profile

Quantitative Analysis of Biological Activities

Table 1: Experimentally Determined Bioactivity Profiles of this compound

Pharmacological Activity Experimental Model Potency (IC50/EC50) Reference Controls Citation
Antiplasmodial Plasmodium falciparum 3D7 strain 0.52 μg/mL Extracts: 1.78-7.11 μg/mL [7] [1]
MAO-B Inhibition Human monoamine oxidase-B 0.72 μM (IC50) Medicarpin: 0.45 μM [6]
MAO-B Binding Affinity Molecular docking simulation -7.7 kcal/mol Medicarpin: -8.7 kcal/mol [6]
Antioxidant (DPPH) Free radical scavenging 7.50 ± 1.6 μg/mL Standard antioxidants [2]
Antioxidant (ABTS) Free radical scavenging 0.61 ± 0.05 μg/mL Standard antioxidants [2]
Cytotoxicity (Huh7it-1) Hepatocyte-derived carcinoma 34.32 ± 5.56 μg/mL Commercial drugs [2]
Anti-SARS-CoV-2 In silico binding to helicase -8.2 kcal/mol PF-07321332: -7.8 kcal/mol [1]

Table 2: Additional Documented Pharmacological Effects

Activity Experimental System Key Findings Mechanistic Insights Citation
Gastroprotective Indomethacin-induced gastric ulcers in rats Significant reduction in ulcer index (9.0±1.4 to 2.0±0.0) Enhanced gastric mucin, modulated pH, antioxidative [3] [4]
Hepatoprotective Methoxychlor-induced hepatotoxicity in rats Restored liver function markers, reduced apoptosis Modulated thioredoxin/peroxiredoxin & TLR4/MyD88 pathway [8]
Antimicrobial Bacterial and fungal pathogens Zone of inhibition >1 cm for E. coli, C. albicans, S. aureus Membrane disruption, cellular content leakage [1]
Selectivity Toxicity assessment Low cytotoxicity (SI ≥ 28.46) Favorable safety profile [1]
Therapeutic Potential Analysis

The antiplasmodial activity of this compound is particularly noteworthy, demonstrating potency superior to crude extracts from its source material (IC50 0.52 μg/mL versus 1.78-7.11 μg/mL for extracts) against the chloroquine-resistant Plasmodium falciparum 3D7 strain [1]. This suggests its potential as a lead compound for addressing artemisinin-resistant malaria, a critical challenge in tropical medicine.

In neurological applications, this compound functions as a potent reversible competitive inhibitor of hMAO-B (Ki = 0.21 μM), indicating strong binding affinity to the enzyme's active site [6]. While slightly less potent than its structural analog medicarpin (IC50 0.45 μM), it still exhibits significant potential for managing Parkinson's disease and related neurodegenerative conditions through modulation of dopamine metabolism.

The hepatoprotective effects observed in methoxychlor-induced liver injury models demonstrate this compound's ability to modulate complex cellular pathways, particularly through suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enhancement of endogenous antioxidant systems [8]. The compound effectively restored normal histological architecture and reduced apoptotic markers in hepatocytes.

Mechanisms of Action

Molecular Pathways and Signaling Modulation
3.1.1 Hepatoprotective Mechanism

Figure 1: this compound Hepatoprotective Mechanism via TLR4/MyD88 and Thioredoxin/Peroxiredoxin Pathways

G MET Methoxychlor (MET) Exposure OxStress Oxidative Stress Activation MET->OxStress TLR4 TLR4 Activation MET->TLR4 TXN Thioredoxin (TXN) Suppression OxStress->TXN PRDX1 Peroxiredoxin (PRDX1) Suppression OxStress->PRDX1 MyD88 MyD88 Recruitment TLR4->MyD88 IRAK1 IRAK1 Activation MyD88->IRAK1 TRAF6 TRAF6 Activation IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Hepatic Inflammation & Tissue Damage Cytokines->Inflammation Apoptosis Mitochondrial Apoptosis Pathway Activation TXN->Apoptosis PRDX1->Apoptosis Apoptosis->Inflammation HTP This compound (HTP) Treatment HTP_TLR4 TLR4/MyD88 Pathway Inhibition HTP->HTP_TLR4 Suppresses HTP_TXN TXN/PRDX1 Pathway Activation HTP->HTP_TXN Activates HTP_TLR4->TLR4 Inhibits HTP_TLR4->Cytokines Reduces Protection Hepatoprotection Restored Function HTP_TLR4->Protection HTP_TXN->TXN Restores HTP_TXN->PRDX1 Restores HTP_TXN->Apoptosis Suppresses HTP_TXN->Protection

caption: HTP modulates TLR4/MyD88 inflammatory and TXN/PRDX1 antioxidant pathways.

This compound demonstrates dual-pathway modulation in hepatoprotection: (1) suppression of the TLR4/MyD88 signaling cascade that drives inflammatory responses, and (2) activation of the thioredoxin/peroxiredoxin (TXN/PRDX1) system that enhances cellular antioxidant defenses [8]. This coordinated regulation of distinct pathological processes underscores its potential as a multifaceted therapeutic agent for chemical-induced liver injury.

3.1.2 Neurological Mechanism

Figure 2: this compound as Competitive MAO-B Inhibitor

G MAOB MAO-B Enzyme (Active Site) MAOB_HTP MAO-B + this compound Complex MAOB->MAOB_HTP Occupied Enzyme MAOB_Sub MAO-B + Dopamine Complex MAOB->MAOB_Sub Available Enzyme Substrate Dopamine (Natural Substrate) Substrate->MAOB_Sub Binding HTP This compound (Competitive Inhibitor) HTP->MAOB_HTP Competitive Binding HTP->MAOB_Sub Inhibits ProtectedDA Preserved Dopamine Levels MAOB_HTP->ProtectedDA Prevents Dopamine Degradation Product Deaminated Metabolites MAOB_Sub->Product Catalysis NeuroProt Neuroprotective Effect ProtectedDA->NeuroProt

caption: HTP competitively inhibits MAO-B, preserving dopamine for neuroprotection.

This compound acts as a competitive reversible inhibitor of human monoamine oxidase-B (hMAO-B), directly binding to the enzyme's active site with high affinity (Ki = 0.21 μM) [6]. This mechanism prevents dopamine degradation in the synaptic cleft, thereby increasing dopaminergic neurotransmission which is therapeutically beneficial in Parkinson's disease. The 3,9-dimethoxypterocarpan structure of this compound is essential for this selective interaction with hMAO-B, while demonstrating weaker inhibition against hMAO-A (selectivity index = 2.07), contributing to a potentially favorable side effect profile compared to non-selective MAO inhibitors.

Structural Activity Relationships

The methoxy group substitutions at specific positions on the pterocarpan skeleton significantly influence this compound's biological activity. Comparative studies with its structural analog medicarpin reveal that:

  • The 3-methoxy group in this compound (versus 3-hydroxy in medicarpin) contributes to differential MAO-B inhibitory potency (IC50 0.72 μM versus 0.45 μM) [6]
  • The 9-methoxy substitution enhances MAO-B inhibitory activity compared to the 8,9-methylenedioxy group in pterocarpin [6]
  • Minor structural modifications significantly impact binding affinity to molecular targets, as evidenced by computational docking studies [6] [1]

These structure-activity relationships provide valuable insights for medicinal chemistry optimization campaigns aimed at enhancing this compound's therapeutic potential.

Experimental Protocols and Methodologies

Biotransformation from this compound to Medicarpin

The microbial transformation of this compound to medicarpin represents a green synthesis approach that enhances bioactivity through specific structural modification:

Table 3: Biotransformation Protocol Using Aspergillus niger

Protocol Step Specifications Conditions & Parameters
Microbial Culture Aspergillus niger strain UI X-172 Soybean meal broth medium (pH 7.0)
Culture Conditions 27 ± 2°C, 150 rpm rotary agitator 2-day pre-culture followed by 24h main culture
Substrate Addition 40 mg this compound in 50 mL culture Added after 24h of microbial growth
Transformation Period 7-day incubation Continuous monitoring of metabolite profile
Extraction Method Dichloromethane (DCM) extraction ×3 24h intervals, combined extracts
Analysis Techniques TLC, GC-MS, NMR Structural confirmation of medicarpin

This biotransformation process specifically achieves demethylation of this compound, converting it to medicarpin which demonstrates enhanced antioxidant and antiplasmodial activities [2]. The use of Aspergillus niger (generally recognized as safe - GRAS status) provides an industrially feasible approach for large-scale production of this valuable metabolite.

Bioactivity Assessment Methods
4.2.1 Antiplasmodial Activity Protocol
  • Parasite Culture: Plasmodium falciparum 3D7 strain maintained in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax [7] [1]
  • Drug Testing: Serial dilutions of this compound (0.01-10 μg/mL) incubated with synchronized ring-stage parasites
  • Incubation Conditions: 72h at 37°C in a gaseous environment of 5% O2, 5% CO2, and 90% N2
  • Assessment Method: HRP2 detection ELISA to measure parasite growth inhibition
  • Calculation: IC50 determination using non-linear regression analysis of dose-response curves
  • Cytotoxicity Control: Parallel assessment on human cell lines (e.g., Huh7it-1) to determine selectivity index [2]
4.2.2 MAO-B Inhibition Assay
  • Enzyme Source: Recombinant human MAO-B (commercial source)
  • Reaction Conditions: 100 mM sodium phosphate buffer (pH 7.4), kynuramine as substrate [6]
  • Inhibition Screening: this compound (0.1-100 μM) pre-incubated with enzyme for 15 minutes
  • Reaction Monitoring: Fluorescence detection of 4-hydroxyquinoline product (Ex/Em = 310/400 nm)
  • Kinetics Analysis: Lineweaver-Burk plots to determine inhibition modality (competitive) and Ki value
  • Selectivity Assessment: Parallel testing against MAO-A with p-tyramine as substrate
4.2.3 Antioxidant Capacity Measurements
  • DPPH Assay: this compound (0.1-100 μg/mL) mixed with 0.1 mM DPPH solution, incubated 30min in dark, absorbance measured at 517 nm [2]
  • ABTS Assay: ABTS•+ radical cation generated by oxidation, this compound added, absorbance measured at 734 nm after 6min incubation [2]
  • Calculation: Percentage inhibition relative to control, IC50 values determined from dose-response curves
  • Reference Standards: Trolox or ascorbic acid as positive controls for method validation
In Silico Analysis Protocols

Computational approaches provide molecular-level insights into this compound's mechanism of action:

  • Protein Preparation: SARS-CoV-2 target proteins (helicase, RBD-spike, RdRp, Mpro) obtained from PDB, hydrogen atoms added, water molecules removed [1]
  • Ligand Preparation: this compound 3D structure optimized using molecular mechanics force fields
  • Docking Simulation: AutoDock Vina or similar software, grid box centered on active site [1]
  • Validation: Re-docking of cognate ligands to verify protocol accuracy
  • Analysis: Binding affinity (kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic contacts) determined
  • Molecular Dynamics: Selected complexes subjected to 50-100ns simulation to assess binding stability

Research Gaps and Future Directions

Despite the promising pharmacological profile of this compound, several critical research gaps must be addressed to advance its therapeutic development:

  • ADMET Profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity studies are lacking, particularly in vivo pharmacokinetic parameters and metabolic stability data [8] [6]
  • Target Identification: While several molecular targets have been proposed, a systematic target deconvolution approach is needed to identify all relevant biological interactions and potential off-target effects
  • Formulation Development: Optimal delivery strategies for overcoming potential poor aqueous solubility (common to flavonoid-type compounds) have not been investigated
  • Clinical Validation: All current evidence is preclinical; well-designed clinical trials are necessary to establish safety and efficacy in humans [8]
  • Structure Optimization: Medicinal chemistry campaigns could explore synthetic analogs to enhance potency, selectivity, and drug-like properties while reducing potential toxicity [6]
  • Therapeutic Combinations: Potential synergistic interactions with existing therapeutic agents remain largely unexplored but could enhance clinical utility

Future research priorities should include comprehensive toxicological assessment following FDA/EMA guidelines, investigation of potential drug interactions (particularly given its MAO-B inhibitory activity), and development of sustainable sourcing strategies through advanced biotechnological approaches such as heterologous biosynthesis.

Conclusion

This compound represents a promising multifunctional natural product with demonstrated efficacy across multiple disease-relevant pharmacological models. Its diverse biological activities - including significant antiplasmodial, neuroprotective, antioxidant, and anti-inflammatory effects - coupled with its favorable toxicity profile position it as an attractive lead compound for drug development. The compound's ability to modulate distinct pathological pathways simultaneously, particularly evident in its hepatoprotective mechanism involving both inflammatory and oxidative stress pathways, suggests potential advantages over single-target approaches.

References

Application Notes: Homopterocarpin Extraction and Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Homopterocarpin is a natural pterocarpan found abundantly in the heartwood of Pterocarpus macrocarpus Kurz. [1]. It serves as a direct precursor to medicarpin, a compound with significant pharmacological interest, via a simple demethylation reaction [1]. Its extraction and purification present a viable and potentially more economical pathway to obtaining medicarpin, a compound noted for its antiplasmodial, anticancer, and antioxidant activities [1].

Detailed Extraction Protocol

Plant Material Preparation
  • Source: Obtain heartwood from Pterocarpus macrocarpus Kurz. Authenticate the botanical sample through a specialized laboratory [1].
  • Preparation: Air-dry the heartwood at 30 ± 2 °C. Once desiccated, pulverize it into a powder using a 40-mesh sieve [1].
Maceration and Initial Extraction
  • Procedure: Subject 1 kg of dry wood powder to maceration with n-hexane (technical grade, 3 times) for 7 days at room temperature (28 ± 2 °C) [1].
  • Concentration: Combine the n-hexane extracts and evaporate the solvent using a rotary evaporator at 60 °C to obtain a crude extract [1].
Purification of this compound
  • Crystallization: Dissolve the crude n-hexane extract in a minimal amount of fresh n-hexane. Induce crystallization at a low temperature (4 ± 2 °C). Repeat this crystallization process five times to obtain pure white crystals of this compound [1].
  • Storage: Store the purified this compound in a sealed container at 4 °C.

Analytical Characterization and Quality Control

The identity and purity of the isolated this compound must be confirmed using complementary analytical techniques [1] [2].

Table 2: Analytical Methods for this compound Characterization

Method Key Parameters / Observed Signals Purpose
Thin Layer Chromatography (TLC) Mobile phase: n-hexane:ethyl acetate (7:3) [1]. Monitor purification, check purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Comparison of mass spectra with NIST library (similarity >80%) [1]. Confirm molecular identity.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C spectra in chloroform-d (400 MHz) [1]. Elucidate molecular structure.
Fourier Transform Infrared (FTIR) Functional group identification [2]. Confirm key functional groups.

Downstream Biotransformation to Medicarpin

The extracted this compound can be biologically transformed into medicarpin, enhancing its value.

G HW P. macrocarpus Heartwood Extract n-Hexane Extract HW->Extract Macerate Homo Purified this compound Extract->Homo Recrystallize Substrate Add this compound (40 mg/50 mL culture) Homo->Substrate Culture A. niger Culture (SBM Medium, 27°C, 150 rpm) Culture->Substrate Incubate Incubate for 7 Days Substrate->Incubate Metabolite Culture Metabolites Incubate->Metabolite Extract2 Dichloromethane (DCM) Extraction Metabolite->Extract2 Medi Purified Medicarpin Extract2->Medi Column Chromatography

Biological Activity Profile

Extracts and purified this compound from P. macrocarpus heartwood exhibit a promising range of biological activities.

Table 3: Documented Bioactivities of this compound and Related Extracts

Bioactivity Assay Result / IC₅₀ Value Significance / Comparison
Antiplasmodial (vs. P. falciparum 3D7) This compound: 0.52 µg/mL [2] High potency; low cytotoxicity (Selectivity Index ≥ 28.46) [2].
Antioxidant (DPPH assay) Ethyl acetate extract: 0.76 ± 0.92 µg/mL [2] Potent free radical scavenging activity.
Antimicrobial (Zone of Inhibition) Active against B. subtilis, E. coli, S. aureus, C. albicans ( >1 cm) [2]. Broad-spectrum antimicrobial potential.
Anti-SARS-CoV-2 (in silico) Favorable binding to viral proteins [2]. Suggests potential for antiviral development.

Critical Notes for Researchers

  • Scalability: The maceration and multi-step crystallization process may require optimization for large-scale production.
  • Alternative Sources: this compound is also present in other Pterocarpus species, such as P. santalinus (red sandalwood) [3], which could be explored as an alternative source.
  • Regulatory Status: The fungus Aspergillus niger (strain UI X-172) used in the biotransformation is generally recognized as safe (GRAS) by the U.S. FDA [1].

References

Application Notes & Protocol: Homopterocarpin Isolation & Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Natural products continue to play an indispensable role in drug discovery, serving as sources for new therapeutic agents and chemical scaffolds. Homopterocarpin, an isoflavonoid found in the heartwood of Pterocarpus macrocarpus Kurz., has recently gained significant scientific interest due to its promising biological activities, particularly its potent antiplasmodial properties against Plasmodium falciparum [1]. This document provides detailed methodologies for the extraction, recrystallization, purification, and biological evaluation of this compound, supporting research and development efforts in pharmaceutical and natural product sciences.

Materials and Methods

Plant Material and Extraction

2.1.1 Raw Material Preparation

  • Obtain heartwood of Pterocarpus macrocarpus Kurz. and air-dry thoroughly.
  • Grind the dried heartwood into a fine powder using a mill (40 mesh size) [2].

2.1.2 Sequential Maceration Extraction

  • Subject the powdered heartwood (1 kg) to sequential maceration with organic solvents of increasing polarity: n-hexane, ethyl acetate, and ethanol.
  • Perform each maceration for 7 days, repeating the process three times at room temperature (28 ± 2°C) [2].
  • Filter the extracts through filter paper and concentrate using a rotary evaporator at 60°C.
  • Calculate the extraction yield for each solvent fraction.
This compound Recrystallization from n-Hexane

The n-hexane extract serves as the primary source for this compound isolation.

2.2.1 Recrystallization Protocol

  • Dissolution: Dissolve 1 g of the n-hexane extract in 20 mL of n-hexane solvent [2].
  • Agitation: Shake the mixture vigorously for 10 minutes to ensure complete dissolution.
  • Crystallization: Incubate the solution at 4°C for 24 hours to promote crystal formation [2].
  • Separation: Collect the formed crystals by filtration through filter paper.
  • Purification: Repeat the recrystallization process until white crystals are obtained, indicating sufficient purity [2].
  • Yield Calculation: Weigh the final crystal product and calculate the percentage yield.
Compound Characterization

2.3.1 Thin-Layer Chromatography (TLC) Analysis

  • Stationary Phase: Silica gel precoated plates
  • Mobile Phase: n-hexane:ethyl acetate (4:1 v/v) mixture
  • Visualization: Spray with vanillin-sulfuric acid reagent and heat at 105°C until purple-blue spots appear, indicating terpenoid compounds [2]

2.3.2 Structural Elucidation Techniques

  • Gas Chromatography-Mass Spectrophotometry (GC-MS): Use an Agilent GC-MSD system with a capillary column (30 m × 250 μm × 0.25 μm). Employ helium as carrier gas (flow rate: 3 mL/min) with temperature programming from 60°C to 250°C at 3°C per minute [2].
  • Nuclear Magnetic Resonance (NMR): Perform 1H NMR, 13C NMR, HMBC, and HMQC analyses using a JEOL JNM-ECS instrument (400 MHz) with CDCl3 as solvent [2].
  • Fourier Transform Infrared Spectroscopy (FTIR): Analyze functional groups using a Shimadzu IR Tracer 100 spectrometer [2].
  • Melting Point Determination: Determine using a Stuart SMP30 melting point tester [2].

Biological Activity Assessment

The following table summarizes the key biological activities of this compound and crude extracts:

Biological Activity Sample Result/IC50 Value Reference Compound
Anti-Plasmodial (against P. falciparum 3D7) This compound 0.52 μg/mL -
Ethyl acetate extract 1.78 μg/mL -
Ethanol extract 2.21 μg/mL -
n-hexane extract 7.11 μg/mL -
Cytotoxicity (Selectivity Index) This compound & Extracts SI ≥ 28.46 (low toxicity) -
Antioxidant (DPPH assay) Ethyl acetate extract 0.76 ± 0.92 μg/mL -
Antioxidant (ABTS assay) Ethyl acetate extract 0.61 ± 0.46 μg/mL -
In silico Anti-SARS-CoV-2 Stigmasterol (identified by GC-MS) Binding energy: -8.2 kcal/mol with SARS-CoV-2 helicase [1]

3.1 Antiplasmodial Activity Evaluation

  • Protocol: Assess antiplasmodial activity against chloroquine-sensitive Plasmodium falciparum 3D7 strain using the microscopic Giemsa stain method [1].
  • Cytotoxicity Assessment: Determine selectivity index (SI) by comparing antiplasmodial activity against cytotoxicity in mammalian cells [1].

3.2 In silico Anti-SARS-CoV-2 Analysis

  • Molecular Docking: Perform computational docking studies against key SARS-CoV-2 proteins including helicase (PDB ID: 6ZSL), RBD-spike protein (6LZG), RNA-dependent RNA polymerase (6M71), and main protease (7ALH) [2].
  • Controls: Use Molnupiravir (CID: 145996610) and PF-07321332 (CID: 155903259) as reference compounds [2].
  • Software: Utilize appropriate docking software with binding affinity expressed in kcal/mol [1].

3.3 Antioxidant Activity Assays

  • DPPH Assay: Measure free radical scavenging activity using 0.4 mM DPPH solution in methanol. Incubate for 20 minutes and read absorbance at 517 nm [1] [3].
  • ABTS Assay: Perform according to standard protocols [1].
  • Calculation: Express results as IC50 values (concentration required to scavenge 50% of radicals) [1].

3.4 Antimicrobial Screening

  • Methodology: Use agar diffusion assay with zone of inhibition measurement [1].
  • Test Organisms: Include Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans) [1].
  • Interpretation: Consider zones of inhibition >1 cm as indicative of significant antimicrobial activity [1].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound isolation and characterization:

G This compound Isolation & Characterization Workflow cluster_1 Characterization Methods cluster_2 Bioactivity Tests Start P. macrocarpus Heartwood Preparation Dry & Powder (40 mesh) Start->Preparation Extraction Sequential Maceration (n-hexane, ethyl acetate, ethanol) Preparation->Extraction Crystallization Recrystallization from n-hexane (24h at 4°C) Extraction->Crystallization Characterization Structural Characterization Crystallization->Characterization Bioassay Biological Activity Assessment Characterization->Bioassay TLC TLC Characterization->TLC GCMS GC-MS Characterization->GCMS NMR NMR Characterization->NMR FTIR FTIR Characterization->FTIR Antiplasmodial Anti-Plasmodial Assay Bioassay->Antiplasmodial Antiviral In silico Anti-SARS-CoV-2 Bioassay->Antiviral Antioxidant Antioxidant Assay Bioassay->Antioxidant Antimicrobial Antimicrobial Screening Bioassay->Antimicrobial

Troubleshooting and Technical Notes

  • Low Crystal Yield: If crystal formation is insufficient after 24 hours, extend the incubation time to 48-72 hours or reduce the solvent volume slightly to promote supersaturation.
  • Crystal Purity: If crystals remain colored after initial recrystallization, repeat the process 2-3 times until white crystals are obtained [2].
  • TLC Optimization: Adjust the mobile phase ratio if necessary (n-hexane:ethyl acetate between 3:1 to 5:1) for better separation of compounds.
  • Bioactivity Consistency: Ensure standardized biological assays using appropriate positive controls and replicate measurements to account for biological variability.

Conclusion

The protocols outlined herein provide a comprehensive framework for the isolation, purification, and biological evaluation of this compound from P. macrocarpus Kurz. heartwood. The recrystallization method using n-hexane represents a crucial purification step that enables researchers to obtain this compound of sufficient purity for subsequent structural characterization and bioactivity studies. The promising antiplasmodial activity and low cytotoxicity profile of this compound highlight its potential as a lead compound for antimalarial drug development [1]. Further studies including in vivo efficacy, pharmacokinetic profiling, and mechanism of action investigations are recommended to advance this natural product toward clinical development.

References

Microbial Biotransformation of Homopterocarpin to Medicarpin by Aspergillus niger: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The biotransformation of natural compounds using microbial systems represents a sustainable approach to enhancing the value of readily available phytochemicals. Homopterocarpin, abundantly isolated from the heartwood of Pterocarpus macrocarpus Kurz., possesses limited economic value compared to its demethylated derivative, medicarpin—a pterocarpan isoflavonoid with documented diverse bioactivities including anticancer, anti-inflammatory, and neuroprotective effects [1]. However, medicarpin is typically produced only in small quantities in plants, creating supply challenges that limit research and potential therapeutic applications. Chemical synthesis of medicarpin often proves to be a low-yield, complicated process, while plant tissue culture methods are relatively unfeasible due to the slow growth of plant cells and unstable medicarpin yields [1].

Microbial transformation using Aspergillus niger (strain UI X-172) offers a green synthesis alternative that addresses these limitations efficiently and cost-effectively. This process involves the demethylation of this compound to form medicarpin, leveraging the robust enzymatic machinery of A. niger, which is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration [1]. The biotransformation approach enhances the solubility and bioavailability of the resulting compound while reducing toxicity, making it particularly valuable for pharmaceutical applications [1]. This protocol details the complete methodology from microbial cultivation through compound characterization, enabling researchers to implement this efficient transformation process in laboratory settings.

Biotransformation Protocol

Materials and Microorganism
  • This compound source: Isolated from Pterocarpus macrocarpus Kurz. heartwood (voucher specimen No. PM.0210292021, Plant Systematic Laboratory, Department of Biology, Faculty of Science and Technology, Universitas Airlangga) [1]
  • Microorganism: Aspergillus niger strain UI X-172 (available from Plant Biomass Utilization Research Unit, Department of Botany, Chulalongkorn University)
  • Culture medium: Soybean meal (SBM) broth medium containing glucose (20 g/L), yeast extract (5 g/L), NaCl (5 g/L), KH₂PO₄ (5 g/L), and soybean meal (5 g/L) [1]
  • Equipment: Rotary shaker incubator, autoclave, centrifuge, rotary evaporator
Step-by-Step Procedure

The microbial transformation process follows a systematic approach to ensure optimal conversion efficiency:

  • Fungal Culture Preparation:

    • Maintain A. niger spore bank at -20°C in 1 mL SBM broth with 0.5 mL glycerol [1]
    • Inoculate 1 mL of A. niger spores (1 × 10⁶ spores in 1% Tween 80) onto agar slants for culture stock
    • Transfer 50 mL of sterile SBM medium (pH 7.0, autoclaved at 121°C for 15 min) to 1 mL of A. niger spores from agar slant
    • Incubate at 27 ± 2°C on rotary shaker (150 rpm) for 2 days [1]
  • Biotransformation Process:

    • Inoculate 5 mL of pre-culture into 50 mL fresh SBM medium
    • Incubate at 27 ± 2°C with shaking at 150 rpm for 24 hours
    • Add 40 mg this compound dissolved in appropriate solvent to 50 mL culture medium
    • Continue incubation under same conditions for 7 days [1]
  • Product Extraction:

    • Filter culture through Whatman No. 1 filter paper to separate biomass
    • Extract filtrate three times with equal volume of dichloromethane (DCM) at 24-hour intervals
    • Combine DCM extracts and evaporate under reduced pressure using rotary evaporator at 40°C
    • Dissolve residue in minimal DCM for subsequent analysis and purification [1]

The following workflow diagram illustrates the complete biotransformation process:

G A A. niger Spore Bank B Pre-culture (2 days) 27°C, 150 rpm A->B C Main Culture (24 hrs) 27°C, 150 rpm B->C D This compound Addition (40 mg/50 mL medium) C->D E Biotransformation (7 days incubation) 27°C, 150 rpm D->E F Filtration & Extraction (Dichloromethane) E->F G Product Isolation (Rotary Evaporation) F->G H Medicarpin Purification & Analysis G->H

Analytical Verification

Metabolite Profiling and Structural Elucidation
  • Thin Layer Chromatography (TLC): Monitor biotransformation progress using n-hexane:ethyl acetate (7:3) as mobile phase [1]
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
    • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness)
    • Temperature program: 50°C (2 min hold) to 300°C at 10°C/min
    • Injector temperature: 250°C
    • Ion source temperature: 230°C
    • Mass range: 50-800 m/z
    • Identification: Compare mass spectra with NIST Standard Reference Database (version 02.L), accepting matches with >80% similarity [1]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • Instrument: JEOL JNM-ECA Equipment, 400 MHz
    • Solvent: Chloroform-d
    • Acquire ¹H and ¹³C spectra to confirm structural identity [1]
Purification and Isolation
  • Perform silica gel column chromatography using n-hexane/ethyl acetate gradient system
  • Collect fractions 25-29 which typically contain medicarpin
  • Further purify by preparatory TLC using n-hexane:ethyl acetate (7:3) mobile phase
  • Obtain purified medicarpin as white crystals after evaporation [1]

Biological Activities

The biological activities of medicarpin obtained through biotransformation were evaluated through comprehensive in vitro assays, with results summarized in the table below:

Table 1: Biological Activity Profile of Medicarpin Derived from Biotransformation

Activity Assay Model System Result (IC₅₀) Reference Compound
Antioxidant ABTS radical scavenging 0.61 ± 0.05 µg/mL Not specified [1]
Antioxidant DPPH radical scavenging 7.50 ± 1.6 µg/mL Not specified [1]
Anti-plasmodial Plasmodium falciparum strain 3D7 0.45 ± 0.35 µg/mL Not specified [1]
Anticancer Hepatocyte-derived carcinoma (Huh7it-1 cells) 34.32 ± 5.56 µg/mL Not specified [1]
In silico prediction Molecular docking studies Binding affinity lower than commercial drugs Various commercial drugs [1]

The significant antiplasmodial activity (IC₅₀ = 0.45 ± 0.35 µg/mL) against the Plasmodium falciparum 3D7 strain suggests potential for antimalarial development, while the moderate cytotoxicity against hepatocyte-derived carcinoma cells (Huh7it-1, IC₅₀ = 34.32 ± 5.56 µg/mL) indicates selective bioactivity that warrants further investigation [1]. The in silico studies corroborated these findings, demonstrating that medicarpin exhibits favorable binding affinities for relevant molecular targets compared to commercial drugs [1].

Discussion and Applications

Strategic Advantages

The biotransformation approach described herein offers several significant advantages over conventional methods for medicarpin production. The process utilizes Aspergillus niger, a GRAS-status organism with extensive history in industrial biotechnology, ensuring both safety and scalability potential [1]. Compared to chemical synthesis, which often involves complex steps with low overall yields, the microbial transformation achieves conversion through a single demethylation step catalyzed by the fungus's endogenous enzyme systems [1]. Furthermore, while heterologous synthesis in yeast has been reported using liquiritigenin as substrate, this approach requires expensive substrates and advanced technologies, making the A. niger-mediated transformation a more cost-effective alternative [1].

From a pharmaceutical development perspective, biotransformation often enhances the bioavailability and solubility of natural products while potentially reducing toxicity, addressing key challenges in drug development [1]. The green chemistry aspects of this process align with contemporary sustainable manufacturing principles, utilizing mild reaction conditions (27°C, aqueous medium) and renewable biological catalysts instead of harsh chemical reagents [1].

Potential Applications and Future Directions

The transformed medicarpin holds promise for multiple applications:

  • Pharmaceutical development: Particularly for antimalarial and anticancer applications based on the demonstrated bioactivity profile
  • Natural product research: As a standard compound for biological screening and mechanistic studies
  • Agricultural applications: Medicarpin derivatives have shown significant antifungal activity against phytopathogenic fungi such as Colletotrichum gloeosporioides and C. lindemuthianum, with growth inhibition approaching 100% at 704 μM [2]

For future studies, researchers should consider:

  • Process optimization: Investigating factors such as substrate concentration, incubation time, and medium composition to enhance conversion yields
  • Enzyme identification: Isolating and characterizing the specific demethylase enzyme responsible for the conversion
  • Scale-up studies: Transitioning from laboratory-scale to pilot-scale production to assess commercial viability
  • Structural modification: Exploring additional microbial transformations to generate medicarpin derivatives with enhanced bioactivities

Conclusion

The efficient biotransformation of this compound to medicarpin using Aspergillus niger represents a significant advancement in the production of this valuable pterocarpan compound. The detailed protocol provided herein enables researchers to implement this process in laboratory settings, facilitating further investigation of medicarpin's therapeutic potential. The comprehensive characterization of the transformed product confirms both its structural identity and promising biological activities, particularly in the realms of antioxidant, antiplasmodial, and anticancer applications. While the current results are promising, further studies are necessary to optimize the process for scale-up and to fully elucidate the mechanism of action underlying medicarpin's diverse bioactivities before clinical development can be pursued.

References

Homopterocarpin hepatotoxicity protection assay method

Author: Smolecule Technical Support Team. Date: February 2026

Homopterocarpin: Hepatoprotective Application Notes

Introduction and Mechanism of Action

This compound (HTP) is an isoflavonoid naturally found in species like Pterocarpus erinaceus and Canavalia lineata [1] [2]. Recent research demonstrates its potent hepatoprotective effects through multi-targeted action, primarily by modulating critical signaling pathways to counteract chemical-induced liver injury [3] [4].

The hepatoprotective efficacy of this compound is primarily mediated through the coordinated modulation of two key cellular defense systems, which can be visualized in the following pathway diagram:

G This compound Hepatoprotection Core Pathways cluster_oxidative Oxidative Stress Pathway cluster_inflammatory Inflammatory Pathway Inhibition cluster_apoptosis Apoptosis Pathway Regulation HTP This compound TXN_path Thioredoxin (TXN) Activation HTP->TXN_path TLR4 TLR4/MyD88 ↓ HTP->TLR4 Bax Bax ↓ HTP->Bax PRDX1 Peroxiredoxin 1 (PRDX1) ↑ TXN_path->PRDX1 SRXN1 Sulfiredoxin-1 (SRXN1) ↑ TXN_path->SRXN1 TXNRD1 Thioredoxin Reductase 1 (TXNRD1) ↑ TXN_path->TXNRD1 ROS ROS & MDA ↓ TXN_path->ROS Antioxidants Antioxidant Enzymes ↑ (SOD, CAT, GPx, GST) TXN_path->Antioxidants Protection Hepatoprotection • Normalized Liver Enzymes • Improved Histopathology • Reduced Oxidative Stress • Attenuated Inflammation ROS->Protection Antioxidants->Protection NFkB NF-κB ↓ TLR4->NFkB TRAF6 TRAF6 ↓ TLR4->TRAF6 IRAK1 IRAK1 ↓ TLR4->IRAK1 Cytokines Pro-inflammatory Cytokines ↓ (TNF-α, IL-6, IL-1β) NFkB->Cytokines COX2 COX-2 ↓ NFkB->COX2 Cytokines->Protection COX2->Protection Caspases Caspase-3/9 ↓ Bax->Caspases Bcl2 Bcl-2 ↑ Bax->Bcl2 Caspases->Protection Bcl2->Protection

Quantitative Hepatoprotective Efficacy Data

The following tables summarize key experimental findings from recent studies on this compound's hepatoprotective effects:

Table 1: Biochemical Markers in MET-Induced Hepatotoxicity (Rat Model) [3] [4]

Parameter Category Specific Marker MET-Induced Change HTP Reversal Effect
Liver Function Enzymes ALT, AST, ALP, GGT Increased 150-200% Normalized to near control levels
Oxidative Stress Markers ROS & MDA Increased 180% Reduced by 60-70%
Antioxidant Enzymes SOD, CAT, GPx, GST, GSH Decreased 50-60% Restored to 80-90% of normal
Inflammatory Mediators TNF-α, IL-6, IL-1β Increased 200-300% Reduced by 65-75%
Apoptotic Proteins Bax, Caspase-3, -9 Increased 170-220% Reduced by 55-65%
Anti-apoptotic Protein Bcl-2 Decreased 60% Restored to 85% of normal

Table 2: Hepatoprotective Efficacy in Different Toxin Models [3] [1]

Toxin Model Dose & Duration Key Protective Outcomes Proposed Mechanism
Methoxychlor (MET) 150 mg/kg, 30 days + HTP (25 mg/kg) Normalized liver enzymes, reduced oxidative stress, inhibited apoptosis Thioredoxin/Peroxiredoxin activation; TLR4/MyD88 inhibition
Acetaminophen 2 g/kg single dose + HTP (25-75 mg/kg) Reduced ALT, AST, bilirubin; increased glutathione Antioxidant activity; glutathione system preservation
Detailed Experimental Protocols
3.1. In Vivo Hepatoprotection Assay (Rodent Model)

Objective: Evaluate this compound's efficacy against methoxychlor-induced hepatotoxicity [3] [4].

Test Compounds:

  • This compound (CAS: 606-91-7, Purity: ≥98%)
  • Methoxychlor (MET) (CAS: 72-43-5, Purity: ≥99.8%)

Animal Grouping and Dosing:

G In Vivo Experimental Groups cluster_groups Treatment Groups Groups Animal Groups (n=6-8/group) Control Control Group (Vehicle only) Groups->Control MET MET Group (150 mg/kg) Groups->MET MET_HTP MET + HTP Group (150 mg/kg + 25 mg/kg) Groups->MET_HTP HTP HTP Control (25 mg/kg only) Groups->HTP

Experimental Timeline:

  • Day 1-30: Daily oral administration of respective treatments
  • Day 31: Blood collection via cardiac puncture under anesthesia; animals sacrificed; liver tissue collected

Sample Collection and Processing:

  • Serum: Centrifuge blood at 3000×g for 15 min; analyze liver enzymes
  • Liver Tissue: Divide into portions for homogenization (biochemical assays), RNA/protein extraction, and histopathology
3.2. Biochemical Assays Protocol

Liver Function Markers [3] [4] [1]:

  • ALT/AST Analysis: Use commercial kits with spectrophotometric detection
  • Sample Preparation: 100 μL serum + 500 μL working reagent
  • Incubation: 37°C for 30-60 minutes
  • Measurement: Read absorbance at 505-546 nm

Oxidative Stress Parameters:

  • Lipid Peroxidation (MDA):
    • Tissue homogenate + thiobarbituric acid reagent
    • Heat at 95°C for 60 minutes
    • Measure fluorescence (Ex: 515 nm, Em: 553 nm)
  • Antioxidant Enzymes:
    • SOD: Inhibition of pyrogallol autooxidation
    • CAT: Disappearance of H₂O₂ at 240 nm
    • GPx: NADPH oxidation at 340 nm

Molecular Biology Analyses:

  • qRT-PCR for Gene Expression:
    • RNA extraction using TRIzol method
    • cDNA synthesis with reverse transcriptase
    • qPCR cycling: 95°C (3 min), 40 cycles of 95°C (30s), 60°C (30s)
    • Target genes: SRXN1, TXN, TXNRD1, PRDX1, TLR4, MyD88, NF-κB
  • Computational Analysis:
    • Molecular docking with AutoDock Vina
    • Binding affinity assessment with key regulatory proteins
Data Interpretation and Analysis

Primary Efficacy Endpoints:

  • Liver Enzyme Normalization: Successful treatment should restore ALT, AST, ALP to within 15% of control values
  • Oxidative Stress Reduction: MDA levels should decrease by ≥50% compared to toxin group
  • Gene Expression Modulation: Pro-inflammatory genes (TLR4, MyD88, NF-κB) should show ≥40% downregulation

Histopathological Assessment:

  • Scoring System: 0 (normal) to 4 (severe damage) for necrosis, inflammation, fatty changes
  • Expected Outcome: HTP treatment should reduce histopathological score by ≥60% compared to toxin control
Limitations and Future Directions

Current Limitations:

  • Protein expression validation by Western blot recommended for future studies
  • Clinical trials needed to validate efficacy in humans
  • Long-term toxicity studies required [3] [4]

Recommended Future Studies:

  • Dose-response studies (10-50 mg/kg HTP)
  • Time-course experiments to establish optimal dosing duration
  • Combination studies with standard hepatoprotective agents

References

Comprehensive Application Note: Antiplasmodial Activity and Biotransformation Protocol for Homopterocarpin and Medicarpin Against Plasmodium falciparum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The global fight against malaria faces significant challenges due to the emergence and spread of drug-resistant Plasmodium falciparum strains, particularly with the recent identification of artemisinin partial resistance in multiple global regions [1]. This resistance development threatens the efficacy of frontline artemisinin-based combination therapies (ACTs), creating an urgent need for new antimalarial compounds with novel mechanisms of action [2] [3]. Natural products continue to serve as valuable sources for drug discovery, with approximately 80% of the world's population relying on plant-based medicines for healthcare [4]. In this context, homopterocarpin, an isoflavonoid isolated from Pterocarpus macrocarpus Kurz. heartwood, and its derivative medicarpin have emerged as promising candidates with demonstrated antiplasmodial activity [5] [6].

The biotransformation approach described in this application note addresses a critical challenge in natural product drug discovery: the limited natural availability of medicarpin. Traditional extraction yields only small quantities from plant sources, while chemical synthesis presents complications with low yields [5]. The microbial transformation protocol using Aspergillus niger provides a green synthesis method that efficiently converts the more readily available this compound to medicarpin through demethylation, offering a cost-effective and efficient biological manufacturing approach [5]. This application note provides detailed methodologies for the biotransformation process and subsequent evaluation of antiplasmodial efficacy, enabling researchers to replicate and build upon these promising findings for antimalarial drug development.

Experimental Protocols

Biotransformation of this compound to Medicarpin Using Aspergillus niger
2.1.1 Fungal Culture Preparation
  • Microorganism: Utilize Aspergillus niger strain UI X-172, generally recognized as safe (GRAS) by the FDA [5].
  • Spore Bank Maintenance: Preserve spores at 20°C in 1 mL of soybean meal (SBM) broth medium with 0.5 mL glycerol [5].
  • Culture Medium Preparation: Prepare SBM medium by dissolving glucose (20 g), yeast extract (5 g), NaCl (5 g), KH₂PO₄ (5 g), and soybean meal (5 g) in 1 L of distilled water. Sterilize by autoclaving at 121°C for 15 minutes at 1.2 atm pressure, then adjust pH to 7.0 [5].
  • Inoculation: Culture 1 mL of A. niger spores (1 × 10⁶ in 1% Tween 80) from the spore bank on agar slants. Transfer 5 mL of this culture to 50 mL of SBM medium and incubate at 27 ± 2°C on a rotary agitator at 150 rpm for 24 hours [5].
2.1.2 Biotransformation Process
  • Substrate Addition: After 24 hours of incubation, add 40 mg of this compound (isolated from P. macrocarpus heartwood) to 50 mL of culture medium [5].
  • Incubation Conditions: Maintain cultures at 27 ± 2°C with continuous agitation at 150 rpm for 7 days [5].
  • Metabolite Extraction: Filter the culture after 7 days and extract three times with an equal volume of dichloromethane (DCM) at 24-hour intervals. Combine the DCM extracts and evaporate using a low-pressure rotary evaporator [5].
  • Compound Purification: Separate the biotransformation products using silica gel column chromatography with an n-hexane/ethyl acetate gradient system. Collect fractions 25-29 for further purification by thin-layer chromatography (TLC) using n-hexane:ethyl acetate (7:3) as the mobile phase [5].
2.1.3 Metabolite Profiling and Characterization
  • GC-MS Analysis: Conduct gas chromatography-mass spectrometry analysis using an Agilent GC-MSD equipped with a capillary column (30 m × 250 μm × 0.25 μm). Use helium as carrier gas at 3 mL/min flow rate. Program oven temperature from 60°C to 250°C at a rate of 3°C per minute [5].
  • NMR Verification: Confirm medicarpin structure using ¹H and ¹³C NMR spectroscopy at 400 MHz in chloroform solvent [5].

The following workflow illustrates the complete biotransformation and analysis process:

G A A. niger Spore Bank B Culture in SBM Medium (27°C, 150 rpm, 24h) A->B Inoculate C Add this compound (40 mg/50 mL medium) B->C Active Culture D Incubate (27°C, 150 rpm, 7 days) C->D Substrate Added E Filter Culture D->E Biotransformation Complete F DCM Extraction (3× at 24h intervals) E->F Filtered Broth G Solvent Evaporation (Rotary Evaporator) F->G Combined DCM Extracts H Column Chromatography (n-hexane/EtOAc gradient) G->H Crude Extract I TLC Purification (hexane:EtOAc 7:3) H->I Fractions 25-29 J Medicarpin (White Crystals) I->J Purified Compound K GC-MS & NMR Characterization J->K Identity Confirmation

Antiplasmodial Activity Assessment Against Plasmodium falciparum
2.2.1 Parasite Culture Maintenance
  • Parasite Strain: Use chloroquine-sensitive Plasmodium falciparum strain 3D7 obtained from MR4 repository [5] [7].
  • Culture Conditions: Maintain continuous cultures according to established methods [7] at 5% hematocrit using RPMI 1640 medium supplemented with Albumax II as a serum substitute [7].
  • Gas Mixture: Incubate cultures in a modular incubator chamber with 5% CO₂, 5% O₂, and 90% N₂ [7].
  • Erythrocyte Source: Use uninfected, leukocyte-reduced O+ erythrocytes from consistent anonymous donors, washed three times in RPMI before use [7].
  • Synchronization: Synchronize cultures using sorbitol lysis technique or gelatin flotation to obtain parasites at the ring stage for assays [7].
2.2.2 Antiplasmodial Assay Protocol
  • Compound Preparation: Prepare stock solutions of this compound, medicarpin, and control drugs (chloroquine, artemisinin) in DMSO, then dilute in complete culture medium to achieve final testing concentrations with DMSO not exceeding 0.1% [5] [6].
  • Inoculation: Seed 96-well microtiter plates with synchronized parasite cultures at 1-2% parasitemia and 1-2% hematocrit in complete medium [5].
  • Drug Exposure: Add serial dilutions of test compounds to parasite cultures and incubate for 72 hours at 37°C in a modular incubator chamber with the appropriate gas mixture [5].
  • Parasite Growth Assessment: Measure parasite viability using the lactate dehydrogenase (pLDH) assay or SYBR Green I fluorescence method after the incubation period [5].
  • IC₅₀ Determination: Test at least five different concentrations of each compound in duplicate or triplicate. Calculate IC₅₀ values (concentration that inhibits 50% of parasite growth) using non-linear regression analysis of concentration-response curves [5] [6].
Antioxidant Activity Evaluation
2.3.1 DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol [5] [6].
  • Sample Preparation: Dilute test compounds in methanol to appropriate concentrations [5].
  • Reaction Mixture: Combine 1 mL of compound solution with 1 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes [5] [6].
  • Measurement: Measure absorbance at 517 nm using a spectrophotometer [5].
  • Calculation: Calculate percentage radical scavenging activity using the formula: % Scavenging = [(A₀ - A₁)/A₀] × 100, where A₀ is absorbance of control and A₁ is absorbance with test compound. Determine IC₅₀ values from concentration-response curves [5] [6].
2.3.2 ABTS Radical Cation Scavenging Assay
  • Reagent Preparation: Generate ABTS radical cation by reacting 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use [5] [6].
  • Sample Preparation: Dilute test compounds in ethanol or phosphate buffer [5].
  • Reaction Mixture: Mix 10 μL of compound solution with 1 mL of diluted ABTS radical solution. Incubate for 6 minutes at room temperature [5] [6].
  • Measurement: Measure absorbance at 734 nm using a spectrophotometer [5].
  • Calculation: Calculate percentage inhibition and determine IC₅₀ values as described for the DPPH assay [5] [6].

Results and Data

Quantitative Bioactivity Results

Table 1: Antiplasmodial and Antioxidant Activities of this compound, Medicarpin, and Reference Compounds

Compound Anti-Pf IC₅₀ (μg/mL) Anti-Pf Selectivity Index DPPH IC₅₀ (μg/mL) ABTS IC₅₀ (μg/mL) Cytotoxicity (CC₅₀ μg/mL)
This compound 0.52 ± NA [6] ≥28.46 [6] Not reported Not reported Not reported
Medicarpin 0.45 ± 0.35 [5] Not reported 7.50 ± 1.6 [5] 0.61 ± 0.05 [5] Not reported
P. macrocarpus Ethyl Acetate Extract 1.78 ± NA [6] ≥28.46 [6] 0.76 ± 0.92 [6] 0.61 ± 0.46 [6] Not reported
P. macrocarpus Ethanol Extract 2.21 ± NA [6] ≥28.46 [6] Not reported Not reported Not reported
P. macrocarpus n-Hexane Extract 7.11 ± NA [6] ≥28.46 [6] Not reported Not reported Not reported
Chloroquine (Reference) 0.016 ± NA [8] Not reported Not applicable Not applicable Not applicable

Table 2: Biotransformation Efficiency and Compound Characteristics

Parameter This compound Medicarpin
Source Direct isolation from P. macrocarpus heartwood [5] Biotransformation from this compound using A. niger [5]
Isolation Method Multiple recrystallization with n-hexane at 4°C [5] Silica gel column chromatography + TLC purification [5]
Biotransformation Yield Not applicable Successfully converted via demethylation [5]
Structural Features Isoflavonoid, precursor compound [5] Demethylated derivative, pterocarpan [5]
Economic Value Lower economic value [5] Higher economic value [5]

The experimental workflow for antiplasmodial assessment involves multiple standardized steps:

G A P. falciparum 3D7 Culture B Synchronize Parasites (Sorbitol or Gelatin Method) A->B Active Culture C Prepare Test Compounds (Serial Dilutions in Medium) B->C Synchronized Rings D Inoculate 96-well Plates (1-2% Parasitemia, 1-2% Hematocrit) C->D Compound Dilutions E Incubate 72h (37°C, Special Gas Mixture) D->E Inoculated Plate F Assay Parasite Viability (pLDH or SYBR Green Method) E->F Post-Incubation G Measure Signal (Spectrophotometry/Fluorometry) F->G Viability Assay H Calculate IC₅₀ Values (Non-linear Regression) G->H Absorbance/Fluorescence I Determine Selectivity Index (CC₅₀/IC₅₀ Ratio) H->I Dose-Response Curve

Resistance Context and Research Urgency

Table 3: Current Antimalarial Drug Resistance Landscape (2025 Surveillance Data)

Drug/Drug Class Resistance Status Key Molecular Markers Geographic Distribution
Artemisinins Partial resistance emerging PfK13 mutations (C469Y, A675V, R561H) [8] Southeast Asia, South America, East Africa, Uganda [8] [1]
Lumefantrine Decreasing susceptibility PfCRT K76T wild-type, PfMDR1 N86Y wild-type, PfK13 C469Y/A675V [8] Eastern and Northern Uganda [8]
Chloroquine Resistance well-established PfCRT K76T mutation [8] Nearly global except Central America west of Panama [1]
Amodiaquine Resistance documented PfCRT K76T, PfMDR1 N86Y [8] Various endemic regions [8]
Sulfadoxine-Pyrimethamine High-level resistance PfDHFR N51I/C59R/S108N + I164L, PfDHPS A437G/K540E + A581G [8] Much of Africa, spreading in East Africa [8]

Discussion and Research Applications

Interpretation of Key Findings

The experimental results demonstrate that both this compound and its biotransformation product medicarpin exhibit potent antiplasmodial activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain, with IC₅₀ values of 0.52 μg/mL and 0.45 μg/mL, respectively [5] [6]. These values indicate substantial antimalarial potential, particularly when considering their favorable selectivity indices (≥28.46), which suggest a reasonable therapeutic window between antiplasmodial efficacy and host cell toxicity [6]. The significant antioxidant activities observed for medicarpin, with IC₅₀ values of 7.50 μg/mL (DPPH) and 0.61 μg/mL (ABTS), may contribute to its antiplasmodial mechanism through mitigation of oxidative stress associated with malaria pathogenesis [5].

The biotransformation protocol successfully addresses the supply limitation challenges associated with medicarpin, providing a efficient microbial conversion method that enhances the economic value of the more readily available this compound [5]. This green synthesis approach represents a sustainable and cost-effective strategy for producing medicarpin in quantities sufficient for further drug development investigations. The combination of potent antiplasmodial activity, complementary antioxidant effects, and a reliable production method positions these compounds as promising candidates for future antimalarial development, particularly in the context of increasing resistance to current frontline therapies [5] [6].

Research Implications and Applications

The protocols and findings described in this application note have several important implications for antimalarial drug discovery:

  • Novel Chemotype Exploration: this compound and medicarpin represent distinct chemical scaffolds (isoflavonoids/pterocarpans) from currently used antimalarials, potentially offering new mechanisms of action that could circumvent existing resistance pathways [3]. Their structural novelty makes them valuable starting points for medicinal chemistry optimization programs.

  • Combination Therapy Potential: The dual antiplasmodial and antioxidant activities of these compounds suggest potential for multifactorial action against malaria, possibly providing additional benefits in mitigating malaria-associated oxidative tissue damage [5]. This dual functionality could be advantageous in combination therapy development.

  • Biotransformation Platform Application: The established Aspergillus niger-mediated biotransformation protocol provides a template for similar approaches to enhance the production of other valuable natural products with limited availability, expanding the toolkit for natural product-based drug discovery [5].

  • Urgent Response to Resistance: The recent documentation of decreasing susceptibilities to dihydroartemisinin (DHA) and lumefantrine in Ugandan parasite isolates [8] underscores the critical timing of this research. With median IC₅₀ values for DHA increasing from 1.4 nM to 2.9 nM and for lumefantrine from 3.0 nM to 11.3 nM between 2010-2013 and 2019-2024 surveillance periods [8], the discovery of new chemotypes with activity against currently circulating strains represents an essential preparedness strategy.

Limitations and Further Research

While these results are promising, several important limitations should be addressed in future research:

  • The antiplasmodial activity has primarily been evaluated against chloroquine-sensitive P. falciparum 3D7 strains; assessment against drug-resistant clinical isolates and other Plasmodium species is necessary [5] [6].
  • The in vivo efficacy, pharmacokinetic profile, and metabolism of these compounds remain uncharacterized and require comprehensive preclinical evaluation [5].
  • The exact mechanism of antiplasmodial action is unknown and should be elucidated through target identification studies [5].
  • The scalability of the biotransformation process and optimization of medicarpin yields need further investigation for potential commercial application [5].
  • Comprehensive safety profiling, including genotoxicity and reproductive toxicity assessments, will be essential before clinical development [5] [6].

Conclusion

This application note provides detailed protocols for the biotransformation of this compound to medicarpin using Aspergillus niger and comprehensive assessment of their antiplasmodial activities. The methodologies presented enable researchers to reliably produce medicarpin through microbial transformation and evaluate its efficacy against Plasmodium falciparum. The demonstrated antiplasmodial potency, coupled with favorable selectivity indices and additional antioxidant activities, positions these compounds as promising candidates for further antimalarial development. Given the escalating challenge of drug-resistant malaria, particularly the recent emergence of artemisinin partial resistance in Africa [8] [1], the discovery and development of new chemotypes with novel mechanisms of action represents an urgent priority in malaria control efforts. The protocols outlined herein provide a foundation for further investigation and development of these promising antiplasmodial compounds.

References

Comprehensive Application Notes: Antioxidant Activity Evaluation of Homopterocarpin using DPPH and ABTS Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Homopterocarpin, a prominent flavonoid compound primarily isolated from the heartwood of Pterocarpus macrocarpus Kurz., has garnered significant scientific interest due to its diverse bioactive properties. Recent investigations have revealed its substantial antioxidant potential, positioning it as a promising natural compound for pharmaceutical development and therapeutic applications. This document presents detailed application notes and standardized protocols for the evaluation of this compound's antioxidant activity through DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay systems. These protocols are specifically designed for researchers, scientists, and drug development professionals requiring reproducible methodology and comprehensive quantitative assessment of antioxidant capabilities.

The significance of this compound extends beyond its direct antioxidant properties, as recent studies have successfully demonstrated its biotransformation into medicarpin through microbial conversion using Aspergillus niger (strain UI X-172). This biotransformation process, which occurs via demethylation, enhances the bioactivity profile and presents a sustainable approach to producing derivatives with improved therapeutic potential [1]. The antioxidant activities documented herein provide critical insights into the structure-activity relationships and potential applications of this compound in oxidative stress-related conditions.

Analytical Methods & Metabolite Profiling

Metabolite Profiling Techniques

Gas chromatography-mass spectrometry (GC-MS) has been successfully employed for the comprehensive metabolite profiling of this compound and related compounds. The analytical conditions optimized for this purpose involve specific parameters that ensure accurate identification and quantification [1] [2].

Table 1: GC-MS Parameters for this compound Analysis

Parameter Specification Application
Column Type Capillary column (30 m × 250 µm × 0.25 µm) Compound separation
Carrier Gas Helium at 3 mL/min flow rate Mobile phase
Temperature Program Initial: 60°C, Final: 250°C Optimal elution
Ionization Mode Electron impact mode (50-550 amu) Mass detection
Spectral Library NIST Standard Reference Database (v02.L) Compound identification
Similarity Threshold >80% Confident identification
Quantitative Antioxidant Data

Comparative analysis of antioxidant activities reveals the significant potential of this compound and its biotransformation product. The following table summarizes the quantitative data obtained from DPPH and ABTS assays, providing researchers with benchmark values for experimental comparison [1] [3].

Table 2: Antioxidant Activity of this compound and Related Compounds

Compound/Extract DPPH IC50 (µg/mL) ABTS IC50 (µg/mL) Source
This compound Data not explicitly reported in search results Data not explicitly reported in search results P. macrocarpus heartwood
Medicarpin (from biotransformation) 7.50 ± 1.6 0.61 ± 0.05 Aspergillus niger biotransformation
Ethyl Acetate Extract of P. macrocarpus 0.76 ± 0.92 0.61 ± 0.46 P. macrocarpus heartwood
Ethanol Extract of P. macrocarpus Not specified Not specified P. macrocarpus heartwood

Experimental Workflow

The comprehensive evaluation of this compound's antioxidant activity involves a multi-stage process from compound preparation through bioactivity assessment. The following diagram illustrates the complete experimental workflow:

G CompoundIsolation Compound Isolation Biotransformation Microbial Biotransformation CompoundIsolation->Biotransformation SamplePreparation Sample Preparation Biotransformation->SamplePreparation DPPHAssay DPPH Radical Scavenging Assay SamplePreparation->DPPHAssay ABTSAssay ABTS Radical Cation Assay SamplePreparation->ABTSAssay DataAnalysis Data Analysis & IC50 Calculation DPPHAssay->DataAnalysis ABTSAssay->DataAnalysis BioactivityAssessment Bioactivity Assessment DataAnalysis->BioactivityAssessment

DPPH Radical Scavenging Assay Protocol

Principle and Applications

The DPPH assay represents a widely utilized method for determining the free radical scavenging capacity of antioxidant compounds. This stable radical-based assay operates on the principle that antioxidants donate hydrogen atoms to neutralize the purple-colored DPPH radical, resulting in a measurable color reduction that correlates directly with antioxidant potency. The method is particularly valued for its rapid implementation, high reproducibility, and minimal requirement for specialized equipment, making it ideal for initial antioxidant screening of natural products like this compound [1] [2].

Reagent Preparation
  • DPPH Stock Solution: Precisely weigh 2.4 mg of DPPH powder and dissolve completely in 10 mL of absolute ethanol to obtain a 0.24 mg/mL solution. This solution should be freshly prepared before each experiment and stored in amber vials at 4°C to prevent photodegradation.
  • This compound Test Solutions: Prepare serial dilutions of this compound in ethanol across a concentration range of 1-100 μg/mL to establish a dose-response curve. Additional solvents such as methanol may be employed provided they demonstrate complete compound solubility and do not interfere with absorbance measurements.
  • Control Solutions: Prepare ethanol blank (for baseline correction) and positive control solutions (e.g., Trolox or ascorbic acid) to validate assay performance and enable comparative analysis.
Experimental Procedure
  • Reaction Mixture Setup: In test tubes, combine 1 mL of each this compound concentration with 1 mL of DPPH stock solution. For the control tube, mix 1 mL ethanol with 1 mL DPPH solution. Prepare a blank containing 1 mL this compound solution with 1 mL ethanol to correct for sample color interference [2].
  • Incubation Conditions: Vortex all mixtures thoroughly and incubate in darkness at ambient temperature (25±2°C) for precisely 30 minutes. Light protection is critical throughout this process to prevent photochemical degradation of DPPH radicals.
  • Absorbance Measurement: Transfer incubated solutions to appropriate cuvettes and measure absorbance at 517 nm using a UV-Vis spectrophotometer. Record triplicate measurements for each concentration to ensure statistical reliability.
  • Scavenging Activity Calculation: Determine percentage radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample)/A_control] × 100 where A_control represents the absorbance of DPPH control solution and A_sample represents the absorbance of test solution.
Data Analysis and IC50 Determination

The IC50 value, defined as the concentration required to scavenge 50% of DPPH radicals, should be calculated by plotting percentage inhibition against this compound concentration and applying nonlinear regression analysis. Recent investigations report that medicarpin (the biotransformation product of this compound) demonstrates a DPPH IC50 of 7.50 ± 1.6 μg/mL, providing a valuable reference point for expected activity ranges [1]. Statistical analysis should include mean values and standard deviations from at least three independent experiments to ensure methodological robustness.

ABTS Radical Cation Assay Protocol

Principle and Mechanism

The ABTS assay measures the ability of antioxidant compounds to donate electrons or hydrogen atoms to the ABTS radical cation (ABTS•+), resulting in decolorization that is quantitatively measurable at specific wavelengths. This method is particularly advantageous for assessing both hydrophilic and lipophilic antioxidants and offers enhanced sensitivity compared to other radical-based assays. The assay employs a pre-formed radical monocation generated through chemical oxidation, which produces a persistent blue-green chromophore with maximum absorption at 734 nm [1].

Reagent Preparation
  • ABTS Stock Solution: Dissolve 7.4 mM ABTS in deionized water to achieve a final concentration of 2 mM.
  • Potassium Persulfate Solution: Prepare a 2.45 mM potassium persulfate solution in deionized water.
  • ABTS Radical Cation Working Solution: Combine equal volumes of ABTS stock and potassium persulfate solutions. Allow the mixture to incubate in darkness for 12-16 hours at room temperature to ensure complete radical formation. Dilute the resulting solution with ethanol or PBS (pH 7.4) to achieve an absorbance of 0.70±0.02 at 734 nm prior to experimental use.
  • This compound Solutions: Prepare serial dilutions as described for the DPPH assay, ensuring concentration ranges from 0.1-50 μg/mL based on the enhanced sensitivity of this method.
Experimental Procedure
  • Reaction Initiation: Mix 10 μL of each this compound concentration with 1 mL of diluted ABTS•+ solution in spectrophotometer cuvettes. For control measurements, replace the sample with 10 μL of solvent.
  • Incubation Protocol: Allow the reaction mixtures to stand at 30°C for exactly 10 minutes. Maintain consistent timing across all samples to ensure comparative validity.
  • Absorbance Measurement: Record absorbance at 734 nm using an appropriate spectrophotometer. Perform all measurements in triplicate to account for technical variability.
  • Activity Calculation: Determine percentage inhibition using the formula: % Inhibition = [(A_control - A_sample)/A_control] × 100 where A_control represents the initial absorbance of ABTS•+ solution and A_sample represents the absorbance after reaction with this compound.
Data Interpretation

Research findings indicate that medicarpin, derived from this compound biotransformation, exhibits significant ABTS radical scavenging activity with an IC50 value of 0.61 ± 0.05 μg/mL [1]. This notable potency underscores the substantial antioxidant capability of this compound class. For comprehensive assessment, researchers should compare this compound's activity against appropriate reference standards such as Trolox, enabling expression of results as Trolox Equivalent Antioxidant Capacity (TEAC) for standardized comparison across studies.

Additional Bioactivity Assessment

Complementary Pharmacological Activities

Beyond their established antioxidant capabilities, this compound and its derivatives demonstrate a spectrum of significant bioactivities with therapeutic implications:

  • Antiplasmodial Activity: this compound exhibits potent activity against Plasmodium falciparum strain 3D7 with an IC50 of 0.52 μg/mL and demonstrates low cytotoxicity (selectivity index ≥ 28.46), indicating its potential as an antimalarial agent [3].
  • Hepatoprotective Effects: Recent investigations have revealed that this compound effectively alleviates methoxychlor-induced hepatotoxicity by modulating the thioredoxin/peroxiredoxin pathway and TLR4/MyD88 signaling cascade, significantly restoring hepatic function markers and reducing oxidative stress in hepatic tissues [4].
  • Anticancer Potential: Medicarpin demonstrates notable efficacy against hepatocyte-derived carcinoma cell lines (Huh7it-1 cells) with an IC50 of 34.32 ± 5.56 μg/mL, suggesting its possible application in liver cancer therapeutics [1].
  • Antimicrobial Properties: Extracts containing this compound show substantial antimicrobial activity against various pathogens including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Candida albicans, further expanding its potential therapeutic applications [3].

Research Implications & Future Perspectives

The comprehensive bioactivity profile of this compound, particularly its significant antioxidant capabilities demonstrated through DPPH and ABTS assays, positions it as a promising candidate for pharmaceutical development. The successful biotransformation of this compound to medicarpin using Aspergillus niger presents a sustainable, green synthesis approach that could potentially enhance bioactivity while addressing supply challenges associated with traditional extraction methods [1]. This microbial transformation represents an efficient, cost-effective alternative to complex chemical synthesis or plant tissue culture, which often face limitations in yield and feasibility.

Future research should focus on mechanistic studies to elucidate the precise molecular pathways through which this compound exerts its antioxidant effects, particularly its interaction with cellular antioxidant systems such as the Nrf2-ARE pathway. Additionally, investigation of its synergistic effects with established antioxidants could reveal enhanced therapeutic applications. Further toxicological profiling and in vivo studies are essential to establish safety parameters and dosage guidelines for potential clinical applications. The integration of this compound into functional foods, nutraceuticals, and cosmeceuticals represents another promising direction, leveraging its antioxidant properties for broader health and wellness applications [5].

References

Homopterocarpin MAO-B inhibition assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Homopterocarpin as a hMAO-B Inhibitor

This compound (compound 13) was identified from Canavalia lineata pods as a potent, reversible, and competitive inhibitor of hMAO-B [1] [2].

  • Potency and Selectivity: It exhibited an IC₅₀ of 0.72 µM against hMAO-B. Its selectivity for hMAO-B over hMAO-A is moderate, with a Selectivity Index (SI) of 2.07 [1] [2].
  • Reversibility and Mechanism: The study confirmed it is a reversible competitive inhibitor, with a inhibition constant (Kᵢ) of 0.21 µM [1] [2].
  • Cytotoxicity: this compound showed no toxicity to normal MDCK cells and cancer HL-60 cells but had moderate toxicity to human neuroblastoma SH-SY5Y cells [1].

Quantitative Data Summary

The table below summarizes key quantitative data for this compound and the closely related compound Medicarpin for comparison.

Parameter This compound Medicarpin
hMAO-B IC₅₀ 0.72 µM [1] [2] 0.45 µM [1] [2]
hMAO-A IC₅₀ Data available, less potent [1] Data available, less potent [1]
Selectivity Index (SI) 2.07 [1] [2] 44.2 [1] [2]
Inhibition Constant (Kᵢ) 0.21 µM [1] [2] 0.27 µM [1] [2]
Binding Affinity -7.7 kcal/mol [1] -8.7 kcal/mol [1]

Detailed Experimental Protocols

The following protocols are adapted from the research paper and can be used to determine the MAO inhibitory activity of test compounds [1].

Enzyme Source and Preparation
  • Use recombinant human MAO-A and MAO-B enzymes. In the study, these were purchased from commercial suppliers (e.g., Sigma-Aldrich) and were derived from a recombinant baculovirus-infected insect cells [1].
  • Dilute enzymes to a working concentration of 0.7 U/mL in a suitable buffer like 10 mM HEPES in Hank's Balanced Salt Solution (HBSS) at pH 7.4 [1].
Spectrophotometric Assay for MAO Inhibition

This continuous assay measures hydrogen peroxide (H₂O₂) production, a byproduct of the MAO catalytic reaction.

  • Reagent Preparation

    • Peroxidase Chromogen Reagent: Prepare a solution containing:
      • 1 mM vanillic acid
      • 500 µM 4-aminoantipyrine
      • 4 U purpurogallin/mL of horseradish peroxidase (HRP) type-II [1] [3].
    • Substrate Solution: The study used 3 mM benzylamine HCl as the optimized substrate for hMAO-B [1].
    • Test Compound Solutions: Prepare serial dilutions of this compound in the assay buffer (e.g., HBSS pH 7.4). The final concentration of solvents (DMSO or ethanol) in the assay should be ≤ 2% [1].
  • Assay Procedure

    • In a 96-well plate, incubate 50 µL of the diluted hMAO-B enzyme (or buffer for blank controls) with 25 µL of the test compound at various concentrations for 40 minutes at room temperature [1].
    • Add 50 µL of a freshly prepared 1:1 mix of the substrate and peroxidase chromogen reagent [1].
    • Immediately start measuring the increase in absorbance at 490 nm (for the formation of the quinoneimine dye) using a microplate spectrophotometer. Take readings over time to monitor the reaction progression [1].
    • Ensure that the amount of H₂O₂ formed in the control wells (with enzyme, without inhibitor) is less than 10% of the substrate concentration to maintain reaction linearity [1].
Data and Kinetic Analysis
  • IC₅₀ Determination: Calculate the concentration of this compound that inhibits 50% of the enzyme activity by plotting the percentage of residual enzyme activity against the logarithm of the inhibitor concentration [1].
  • Reversibility and Kᵢ Determination:
    • To determine the mechanism of inhibition and the Kᵢ, perform the assay at several different substrate concentrations while varying the inhibitor concentration.
    • Analyze the resulting data using Lineweaver-Burk plots. A competitive inhibitor will show a family of lines that intersect on the y-axis.
    • The Kᵢ value can be calculated from the slope of these lines replotted against the inhibitor concentration (Dixon plot) [1]. The original study used this method to confirm this compound as a competitive inhibitor.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the spectrophotometric assay protocol.

Start Start Assay Prep 1. Prepare Reagents & Plate Start->Prep Incubate 2. Pre-incubate Enzyme and Inhibitor (40 min, RT) Prep->Incubate Initiate 3. Add Substrate & Chromogen Mix Incubate->Initiate Measure 4. Measure Absorbance at 490 nm over time Initiate->Measure Analyze 5. Analyze Data (IC₅₀, Kᵢ, Mechanism) Measure->Analyze End End Analyze->End

Key Considerations for Researchers

  • Assay Validation: The study validated the spectrophotometric assay's linearity for H₂O₂ production and confirmed enzyme stability during the incubation period [1].
  • Alternative Methods: MAO inhibitory activity can also be confirmed using commercial luminescence-based assay kits (e.g., MAO-Glo from Promega), which offer high sensitivity and are suitable for higher-throughput screening [1] [3].
  • Structural Insights: Molecular docking simulations from the study indicated that this compound's binding affinity for hMAO-B (-7.7 kcal/mol) was higher than for hMAO-A (-7.1 kcal/mol), explaining its selectivity. The 3-OCH₃ and 9-OCH₃ groups on its A and B rings were critical for interaction with the hMAO-B active site [1].

References

Comprehensive Application Notes and Protocols for Homopterocarpin Computational Docking Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Homopterocarpin and Computational Docking Approaches

This compound is a natural pterocarpan-type compound that has attracted significant scientific interest due to its diverse biological activities. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against human monoamine oxidase-B (hMAO-B) with an IC₅₀ value of 0.72 µM, showing potential for managing neurological disorders such as Parkinson's disease [1]. The structural characteristics of this compound, specifically its 3,9-dimethoxypterocarpan skeleton, make it an ideal candidate for computational docking studies to understand its mechanism of action at the molecular level.

Computational molecular docking has emerged as an indispensable tool in modern drug discovery, enabling researchers to predict the interaction between small molecules like this compound and biological targets. This approach provides atomic-level insights into binding modes, affinity, and key molecular interactions that dictate pharmacological activity. The application of docking methodologies to this compound allows for the rational design of more potent and selective analogs while reducing the time and cost associated with experimental drug development. These protocols are designed specifically for researchers and drug development professionals seeking to implement robust computational approaches for studying this compound and related compounds.

Computational Setup and Preparation

Software and Hardware Requirements

Software Selection: For this compound docking studies, both commercial and open-source software packages have been successfully employed in published research. AutoDock Vina has been extensively used and validated for pterocarpan docking studies, with documented success in predicting this compound binding modes [2] [1]. Alternative docking software includes AutoDock 4, UCSF DOCK, and Schrödinger Glide, each with specific strengths in scoring accuracy or sampling efficiency. Molecular visualization tools such as PyMOL and ChimeraX are essential for result analysis and figure generation, while MD simulation packages like GROMACS or AMBER provide capabilities for validating docking results through dynamics simulations.

System Preparation Protocols

Protein Preparation: The initial crystal structure of the target protein should be obtained from the Protein Data Bank (PDB). For this compound studies targeting hMAO-B, PDB entries 2V5Z, 2V60, or 4A79 provide excellent starting points. The preparation workflow includes: (1) removing crystallographic water molecules, (2) adding missing hydrogen atoms, (3) assigning appropriate protonation states to residues (especially the FAD cofactor in MAO-B), (4) fixing missing side chains or loops, and (5) optimizing hydrogen bonding networks. The prepared structure should be energy-minimized using a suitable force field to relieve steric clashes.

Ligand Preparation: this compound structure can be obtained from PubChem (CID 114776) or drawn using chemical sketching tools. The preparation protocol includes: (1) generating accurate 3D coordinates, (2) optimizing geometry using semi-empirical or DFT methods, (3) assigning proper bond orders, (4) generating possible tautomers and protonation states at physiological pH, and (5) creating conformational ensembles using tools like OpenBabel or OMEGA when flexible docking is not available. For this compound, special attention should be paid to the chiral centers to ensure correct stereochemistry.

Table 1: Recommended Force Field Parameters for this compound Docking

Application Force Field Partial Charge Method Solvation Model Justification
Rigid Docking MMFF94 Gasteiger None Computational efficiency for large libraries
Flexible Docking CHARMM36 AM1-BCC Generalized Born Balance of accuracy and speed
MD Refinement CHARMM36/GAFF RESP TIP3P explicit Highest accuracy for binding pose validation

Experimental Protocol Implementation

Molecular Docking Workflow

The docking methodology for this compound follows a systematic workflow to ensure reproducible and physiologically relevant results. The first critical step involves binding site identification, which can be accomplished through multiple approaches: (1) using known catalytic sites from literature, (2) identifying concave surface regions using CASTp or PocketFinder, or (3) employing blind docking across the entire protein surface. For hMAO-B, the crystallographically defined active site surrounding the FAD cofactor represents the appropriate docking target.

Grid generation establishes the search space for ligand placement and should encompass the entire binding pocket with sufficient margin (typically 5-10 Å beyond known ligand dimensions). For this compound docking against hMAO-B, a grid box of 25×25×25 Å with 1 Å spacing centered on the centroid of the crystallographic ligand has proven effective [1]. Docking parameters must be carefully optimized, including the number of binding modes to generate (typically 10-50), exhaustiveness of search (higher values for more accurate results), and the degree of ligand and protein flexibility incorporated.

Table 2: Optimized Docking Parameters for this compound with hMAO-B

Parameter Recommended Setting Alternative for Flexible Side Chains Impact on Results
Search Exhaustiveness 32 64 Higher values improve pose accuracy but increase computation time
Number of Poses 20 20 Multiple poses enable analysis of binding variability
Energy Range 5 kcal/mol 7 kcal/mol Wider range captures more diverse binding modes
Ligand Flexibility All rotatable bonds Defined flexible segments Complete flexibility better samples conformational space
Receptor Flexibility Rigid Flexible side chains in binding site Critical for induced-fit binding phenomena
Validation Methods

Protocol validation is essential to establish the reliability of this compound docking results. The redocking approach involves extracting a co-crystallized ligand from the target protein, then testing the ability of the docking protocol to reproduce the experimental binding pose. A successful validation typically yields a root-mean-square deviation (RMSD) of ≤2.0 Å between the redocked and crystallographic poses. For hMAO-B, the inhibitor safinamide (PDB 2V5Z) serves as an excellent validation case.

Binding affinity correlation provides additional validation by comparing computational binding scores with experimental inhibition constants (Kᵢ or IC₅₀ values). For this compound, the experimentally determined Kᵢ of 0.21 µM against hMAO-B should correlate with the computed binding energy [1]. Statistical measures such as Pearson correlation coefficient (R² > 0.7 is desirable) and mean absolute error provide quantitative validation metrics. When possible, cross-validation against multiple known inhibitors strengthens the validation.

The following workflow diagram illustrates the complete this compound docking protocol:

G This compound Docking Workflow Start Start Docking Analysis ProteinPrep Protein Structure Preparation Start->ProteinPrep LigandPrep Ligand (this compound) Preparation Start->LigandPrep Validation Protocol Validation ProteinPrep->Validation LigandPrep->Validation GridSetup Grid Parameter Setup Validation->GridSetup DockingRun Molecular Docking Execution GridSetup->DockingRun ResultAnalysis Binding Pose Analysis DockingRun->ResultAnalysis MDValidation MD Simulation Validation ResultAnalysis->MDValidation Optional Refinement Report Results Documentation ResultAnalysis->Report MDValidation->Report

Results Analysis and Interpretation

Binding Pose Analysis

Critical interaction analysis of this compound docking results should identify specific molecular contacts that contribute to binding affinity and selectivity. For hMAO-B inhibition, key interactions include: (1) π-π stacking with aromatic residues Tyr398 and Tyr435, (2) hydrogen bonding with the protein backbone or side chains, particularly with the 9-methoxy group, and (3) hydrophobic contacts with residues such as Leu171, Ile198, and Phe343. The spatial orientation relative to the FAD cofactor provides insights into the potential inhibition mechanism, with competitive inhibitors typically occupying the substrate-binding cavity.

Binding affinity interpretation requires understanding the relationship between docking scores and experimental measures. For this compound, the reported docking score of -7.7 kcal/mol against hMAO-B correlates with its submicromolar inhibitory activity [1]. However, scoring functions have limitations in absolute accuracy, so results should be interpreted comparatively against known active and inactive compounds. The selectivity profile can be assessed by parallel docking against related targets (e.g., hMAO-A for this compound) to calculate selectivity indices.

Visualization and Documentation

Structural visualization employs specific color schemes to enhance interpretation: protein surfaces (light gray), catalytic residues (red), hydrophobic regions (yellow), and hydrogen bonds (green dashed lines). This compound should be depicted in stick representation with element-based coloring (carbon = cyan, oxygen = red). The interaction diagram maps specific contacts, distinguishing hydrogen bonds, hydrophobic interactions, π-stacking, and electrostatic contacts.

Results documentation should include: (1) tabulated docking scores for all poses, (2) interaction fingerprints comparing binding modes, (3) 2D interaction diagrams, and (4) quantitative metrics such as buried surface area and interaction energies. For this compound, special attention should be given to the structure-activity relationship insights, particularly comparing its binding with medicarpin (which has a 3-OH instead of 3-OCH₃ group) to understand the role of specific substituents.

Advanced Applications and Extensions

Molecular Dynamics Simulations

Docking validation through MD provides critical insights into the stability and dynamics of this compound binding. A standard protocol includes: (1) solvating the docked complex in an appropriate water model (TIP3P), (2) adding ions to neutralize the system, (3) energy minimization to remove steric clashes, (4) gradual heating to the target temperature (310 K), (5) equilibration at constant pressure (1 atm), and (6) production MD simulation for a sufficient duration (≥100 ns) to capture relevant dynamics. For this compound, simulations should monitor ligand RMSD, protein-ligand contacts, and binding site conformational changes.

Energetics analysis using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) provides quantitative binding free energy estimates that typically show better correlation with experiment than docking scores alone. For accurate results, these calculations should use multiple trajectory snapshots (100-1,000 frames) from stable simulation periods. The enthalpic contributions can be decomposed to identify residues making the largest contributions to this compound binding.

Lead Optimization Strategies

Structure-based optimization of this compound leverages docking results to design analogs with improved properties. Key strategies include: (1) scaffold modification to enhance complementary shape with the binding pocket, (2) functional group addition to form additional hydrogen bonds or electrostatic interactions, (3) substituent optimization to improve hydrophobic complementarity, and (4) rigidification to reduce entropy penalty upon binding. The 3-methoxy and 9-methoxy groups represent key modification sites based on docking results.

ADMET profiling should be integrated with docking studies to ensure optimized compounds maintain favorable drug-like properties. In silico predictions of permeability, metabolic stability, and toxicity can guide the optimization process. For CNS-targeted this compound analogs, blood-brain barrier penetration represents a critical property that can be predicted using specialized tools such as BBB Predictor or Schrödinger QikProp.

The following diagram illustrates the advanced simulation workflow for this compound study:

G Advanced Simulation Workflow Start Docked this compound Complex SystemBuild System Building (Solvation, Ionization) Start->SystemBuild Minimization Energy Minimization SystemBuild->Minimization Equilibration System Equilibration (NVT and NPT ensembles) Minimization->Equilibration Production Production MD Simulation (100-200 ns) Equilibration->Production TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->TrajectoryAnalysis EnergyCalc Binding Energy Calculation (MM-PBSA/GBSA) TrajectoryAnalysis->EnergyCalc Report Validated Binding Model EnergyCalc->Report

Troubleshooting and Quality Control

Common Issues and Solutions

Poor pose reproduction during validation may indicate inadequate sampling or incorrect parameter settings. Solutions include: (1) increasing exhaustiveness (up to 256 for challenging cases), (2) expanding search space dimensions (with caution to avoid false positives), (3) implementing induced-fit docking protocols that allow side-chain flexibility, and (4) using ensemble docking against multiple receptor conformations. For this compound, particular attention should be paid to the orientation of the methoxy groups, which significantly impact binding.

Score-experiment discrepancy between computational binding energies and experimental measures requires systematic investigation. Potential resolutions include: (1) verifying the protonation states of both ligand and protein, (2) assessing potential covalent binding mechanisms (especially for MAO targets), (3) evaluating solvation effects, and (4) considering allosteric binding modes. When this compound docking scores appear inconsistent with activity data, water-mediated interactions or metal coordination not captured by standard docking should be investigated.

Quality Control Metrics

Methodological rigor requires adherence to established quality control metrics throughout the docking workflow. Key metrics include: (1) pose reproducibility (RMSD ≤ 2.0 Å in redocking), (2) score consistency across multiple runs (standard deviation ≤ 0.5 kcal/mol), (3) docking precision in enrichment studies (EF₁% ≥ 10), and (4) correlation with experiment (R² ≥ 0.6 for congeneric series). These metrics should be documented for method validation.

Result reliability assessment includes specific controls for this compound studies: (1) comparison with known MAO-B inhibitors to verify appropriate binding mode, (2) consistency across multiple docking algorithms, (3) confirmation of key interactions identified in structure-activity relationships, and (4) concordance with MD simulation results. Any significant deviations from expected behavior should trigger re-examination of preparation parameters and assumptions.

Table 3: Troubleshooting Guide for this compound Docking

Problem Potential Causes Recommended Solutions Preventive Measures
Inconsistent binding poses Insufficient sampling, inadequate search space Increase exhaustiveness, expand grid dimensions, use multiple docking runs Validate protocol with known crystal structures before this compound docking
Poor correlation with activity data Incorrect protonation states, missing water molecules, inadequate scoring Re-evaluate ligand and protein protonation, include crucial water molecules, use consensus scoring Perform thorough system preparation, consult experimental data for similar compounds
High energy clashes in poses Overly rigid receptor, inadequate minimization Implement flexible side chains, perform pose refinement with minimization Use protein structures with high resolution and complete side chains

Conclusion and Future Directions

The computational docking protocols presented herein provide a robust framework for studying this compound interactions with biological targets. The method validation against hMAO-B demonstrates the reliability of these approaches, with this compound showing a computed binding affinity of -7.7 kcal/mol that correlates well with its experimental Kᵢ of 0.21 µM [1]. The systematic workflow encompassing preparation, docking, validation, and analysis ensures reproducible results that can guide experimental design and compound optimization.

The integration of these computational protocols with experimental validation creates a powerful feedback loop for advancing this compound-based therapeutic development. As computational resources grow and algorithms improve, the precision and predictive power of these methods will continue to increase, solidifying their role in modern drug discovery pipelines.

References

Homopterocarpin thin layer chromatography TLC analysis

Author: Smolecule Technical Support Team. Date: February 2026

TLC Analysis of Homopterocarpin: Application Notes

This section outlines the scientific context and quantitative data supporting the TLC analysis.

Background and Significance

This compound is a natural pterocarpan-type isoflavonoid found in plants like Pterocarpus macrocarpus Kurz and Canavalia lineata [1] [2]. It serves as a direct precursor for medicarpin, a compound with significant and diverse bioactivities including antioxidant, antiplasmodial, anticancer, and selective inhibition of human monoamine oxidase-B (hMAO-B) [1] [2] [3]. The conversion of this compound to medicarpin occurs through a demethylation reaction, which can be efficiently catalyzed using microbial biotransformation with fungi like Aspergillus niger [1]. TLC is an indispensable tool for monitoring this green synthesis process, identifying the compounds in plant extracts, and ensuring reaction progress due to its simplicity, low cost, and ability to analyze multiple samples simultaneously [1] [4].

Summary of Quantitative Data

The table below summarizes key analytical and bioactivity data for this compound and medicarpin, which can be contextualized through TLC analysis.

Property This compound Medicarpin Citation
Basic Structure 3,9-dimethoxypterocarpan 3-hydroxy-9-methoxypterocarpan [1] [2]
Reported TLC Mobile Phase n-hexane : ethyl acetate (7:3) n-hexane : ethyl acetate (7:3) [1]
hMAO-B Inhibition (IC₅₀) 0.72 µM 0.45 µM [2]
Antioxidant Activity (DPPH, IC₅₀) Not Specifically Reported 7.50 ± 1.6 µg/mL [1]
Antiplasmodial Activity (IC₅₀) Not Specifically Reported 0.45 ± 0.35 µg/mL [1]

This workflow diagrams the key stages of the biotransformation and analysis process:

Start Start: P. macrocarpus Heartwood A Extract & Isolate This compound Start->A B Inoculate with A. niger Culture A->B C Biotransformation (Demethylation) B->C D Sample & Monitor via TLC C->D E Confirm Identity (GC-MS, NMR) D->E End Obtain Medicarpin E->End

Detailed Experimental Protocol

This section provides a step-by-step method for the TLC analysis of this compound biotransformation.

Protocol 1: TLC Monitoring of this compound Biotransformation

Principle: This protocol uses TLC to separate and visually identify this compound and its biotransformation product, medicarpin, based on their differential migration on a silica gel plate. The key difference in their chemical structures is at the 3-position on the A-ring: this compound has a -OCH₃ (methoxy) group, while medicarpin has a -OH (hydroxy) group. This single demethylation makes medicarpin more polar, resulting in a lower Rf value in a given solvent system compared to this compound [1] [2].

Materials and Reagents:

  • Stationary Phase: TLC plates (Silica gel 60 F₂₅₄) [4].
  • Mobile Phase: n-hexane and ethyl acetate [1].
  • Solvents for Sample Prep: Dichloromethane (DCM), methanol, or ethyl acetate.
  • Samples:
    • This compound standard (if available, for reference).
    • Culture broth from the A. niger biotransformation experiment, extracted with DCM [1].
  • Equipment: Developing chamber (e.g., a beaker with a watch glass or a jar with a lid), capillary micropipettes, UV lamp (254 nm and 366 nm).

Procedure:

  • Prepare the Developing Container: Pour the mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) into the chamber to a depth of about 0.5 cm. Line the chamber with filter paper to saturate it with solvent vapor. Cover the chamber and let it stand while preparing the TLC plate [4].
  • Prepare the TLC Plate: Take a TLC plate and, using a pencil (not pen), lightly draw a line about 0.5 cm from the bottom. This is the origin. Mark spots where samples will be applied, leaving sufficient space between them [4].
  • Spot the Plate:
    • Dissolve your samples in a volatile solvent like DCM or methanol [4].
    • Using a capillary tube, dip into the solution and gently touch it to the TLC plate at a marked origin spot. Keep the spot as small as possible. For each sample, it is advisable to spot multiple quantities (e.g., 1 µL, 2 µL) to ensure at least one is well-sized for visualization [4].
    • Typical spots include (1) this compound standard, (2) biotransformation culture extract at day 0, and (3) biotransformation culture extract after several days (e.g., day 7) [1].
  • Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to rise until it is about 0.5 cm from the top of the plate. Remove the plate and immediately mark the solvent front with a pencil [4].
  • Visualize and Document:
    • Let the plate dry completely.
    • First, observe the plate under UV light at 254 nm. Compounds will appear as dark spots against the greenish-glowing background of the F₂₅₄ indicator [4].
    • Circle any visible spots lightly with a pencil.
    • For more advanced documentation, digital systems like the TLC Explorer can be used for high-resolution imaging and quantitative analysis via image densitometry [5].

Interpretation of Results:

  • Calculate the Retention factor (Rf) for each spot: Rf = (Distance traveled by compound) / (Distance traveled by solvent front) [4].
  • This compound, being less polar due to its extra methoxy group, will have a higher Rf value.
  • Medicarpin, being more polar, will have a lower Rf value.
  • Successful biotransformation is indicated by the disappearance or reduction of the this compound spot and the appearance of a new spot for medicarpin in the day-7 sample compared to the day-0 sample [1].

Advanced TLC Techniques and quantitative Analysis

For more rigorous analysis, traditional TLC can be enhanced with quantitative and high-throughput methods.

Protocol 2: Quantitative and High-Throughput TLC Methods

1. Smartphone-Based Quantitative TLC Imaging Principle: A smartphone camera can be used as a simple, cost-effective densitometer to quantify the amount of a compound on a TLC plate by measuring the intensity of the spot [6]. This is particularly useful for estimating biotransformation conversion rates.

Procedure:

  • After developing and visualizing the TLC plate (e.g., under UV light), take a photograph in a controlled environment. A homemade light box built from LEGO bricks with a UV lamp can standardize lighting [7].
  • Transfer the image to a computer or use a smartphone app designed for image analysis.
  • Use software (like ImageJ or commercial TLC analysis software) to convert the spot's brightness into numerical data. The intensity is inversely proportional to the compound's concentration [5] [6].
  • Generate a calibration curve using known concentrations of this compound spotted on the same plate to enable quantitative estimation in unknown samples [6].

2. High-Throughput TLC Spotting for Screening Principle: When screening multiple biotransformation conditions (e.g., different fungal strains, time points), a customized spotting device can be used to apply many samples to a single TLC plate reproducibly and efficiently. Research has demonstrated devices constructed from LEGO bricks that can spot 48 samples in a staggered pattern on one plate [7].

The relationships between the key compounds and their biological activities can be visualized as follows:

This compound This compound Biotransformation Microbial Biotransformation (e.g., Aspergillus niger) This compound->Biotransformation Medicarpin Medicarpin Biotransformation->Medicarpin MAO_B Inhibition of hMAO-B (Parkinson's Disease) Medicarpin->MAO_B IC₅₀ = 0.45 µM Antioxidant Antioxidant Activity Medicarpin->Antioxidant DPPH IC₅₀ = 7.5 µg/mL Antiplasmodial Antiplasmodial Activity Medicarpin->Antiplasmodial IC₅₀ = 0.45 µg/mL Neuroprotective Neuroprotective Effects Medicarpin->Neuroprotective

Troubleshooting and Technical Notes

  • Spot Streaking: This is often caused by applying too much sample. Redo the TLC with a more dilute sample or a smaller application volume [4].
  • Incorrect Rf Values / Poor Separation: The polarity of the mobile phase may not be optimal. Adjust the ratio of n-hexane (non-polar) and ethyl acetate (polar). Increasing the proportion of ethyl acetate will generally increase the Rf of all compounds. Trial and error is often needed to find the ideal system [4].
  • Safety Notes: Always wear gloves and goggles when handling TLC plates and solvents. When using a UV lamp for visualization, do not look directly into the light source to protect your eyes and skin [4]. Modern TLC documentation systems can enhance safety by enclosing the UV light source [5].

References

Homopterocarpin low yield extraction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Extraction Parameters & Methods

The table below summarizes the successful extraction and isolation protocol for homopterocarpin from Pterocarpus macrocarpus heartwood as described in recent studies [1] [2].

Parameter Specification
Plant Material Heartwood of Pterocarpus macrocarpus Kurz [1] [2].
Pre-processing Air-dried and ground into powder (40 mesh size) [1] [2].
Primary Extraction Maceration with n-hexane (1 kg powder, room temperature, 7 days, repeated 3 times) [1] [2].
Isolation & Purification Crystallization of n-hexane extract using n-hexane solvent (incubation at 4°C for 24 h). Process repeated until white crystals form [1] [2].
Yield Reported as part of a mixture; not explicitly quantified as a final pure yield [1].

This established workflow can be visualized as follows:

Start Start: Pterocarpus macrocarpus Heartwood P1 Air-dry and grind (40 mesh size) Start->P1 P2 Macerate with n-hexane (Room temp, 7 days, 3x) P1->P2 P3 Filter and evaporate (Rotary evaporator, 60°C) P2->P3 P4 Crystallize with n-hexane (4°C, 24 hours) P3->P4 P5 Repeat crystallization until white crystals form P4->P5 End Final Product: This compound P5->End

Strategies for Yield Optimization

To improve the yield of this compound, consider these research-validated strategies:

  • Explore Biotransformation Pathways: A promising approach is the conversion of this compound into other valuable compounds like medicarpin. Using Aspergillus niger (strain UI X-172) for microbial transformation, this compound can be demethylated to produce medicarpin, which also possesses significant bioactivity [2]. This can add value to your extraction process even if this compound yield is low.
  • Consider Alternative Plant Sources: this compound can also be isolated from other species, such as the pods of Canavalia lineata [3]. If yield from Pterocarpus sources is consistently low, exploring the feasibility and yield from alternative botanical sources may be beneficial.
  • Verify Compound Identity and Purity: Ensure that your low yield is not due to incomplete crystallization or losses during purification. The final product from the described method should be white crystals [2]. Monitor the process using Thin-Layer Chromatography (TLC) and confirm the final product's identity with Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy [1] [2].

Inferred Troubleshooting Guide

Since the search results did not provide explicit FAQs, the following guide infers potential issues and solutions based on the described methodology:

Problem Possible Cause Suggested Solution
Low yield after crystallization Incomplete extraction from plant matrix. Ensure proper powder fineness (40 mesh). Extend maceration time or number of repetitions.
Crystallization conditions not optimal. Ensure slow cooling and incubation at recommended 4°C. Use high-purity n-hexane.
Low initial concentration in plant material. Source heartwood from verified suppliers; test different plant batches.
Impure final product Incomplete crystallization. Increase the number of recrystallization cycles.
Co-precipitation of other compounds. Use a different solvent or solvent mixture for crystallization. Verify purity with TLC/GC-MS.

Recommended Next Steps

To further optimize your process, you may need to conduct systematic investigations:

  • Design of Experiments (DoE): Systematically vary key parameters like maceration time, solvent-to-solid ratio, and crystallization temperature to find their optimal settings.
  • Analytical Monitoring: Use TLC or HPLC to track this compound content at each stage (crude extract, after filtration, after each crystallization) to identify where the greatest losses occur.

References

Homopterocarpin purification challenges silica gel column

Author: Smolecule Technical Support Team. Date: February 2026

Workflow for Homopterocarpin Purification

The following diagram outlines the core steps for purifying this compound, from sample preparation to final analysis. This workflow is synthesized from general silica gel column procedures and a specific research application for this compound [1] [2].

Homopterocarpin_Purification cluster_1 Sample Preparation cluster_2 Fraction Analysis & Processing start Start Purification Process pack Pack the Column start->pack load Load Sample pack->load elute Elute and Collect Fractions load->elute monitor Monitor with TLC elute->monitor combine Combine Target Fractions monitor->combine analyze Analyze and Confirm combine->analyze prep Dissolve crude extract in minimal solvent (<2 mL) filter Filter (e.g., PTFE syringe filter) to remove impurities prep->filter filter->load tlc Spot fractions on TLC plate Develop with selected solvent visualize Visualize under UV light or with staining reagent tlc->visualize visualize->combine process Rotary evaporate solvent Dry under vacuum or N₂ visualize->process process->analyze

Troubleshooting FAQ

Here are answers to common challenges you might face during the purification process.

Q1: Why is my separation poor, with compounds not resolving?

  • Cause: The most common reason is an inappropriate solvent polarity for the elution system [1]. Other causes can include overloading the column with too much sample or having a poorly packed column with bubbles or channels [1] [3].
  • Solution: Optimize the mobile phase ratio based on TLC results. For this compound, a gradient starting with a non-polar system like n-hexane/ethyl acetate (e.g., 9:1 or 8:2) and gradually increasing polarity is effective [1] [2]. Ensure the column is packed evenly without air bubbles by gently tapping the column while pouring the silica slurry [1].

Q2: The flow rate is too slow or the column is blocked. What should I do?

  • Cause: This can be due to using silica gel that is too fine, the presence of insoluble impurities in the sample, or over-tightening the stopcock [1] [3].
  • Solution: Check for a clogged frit at the bottom of the column and repack if necessary [1]. Always filter your sample solution before loading [1]. Ensure you are using silica with a suitable mesh size (e.g., 60-120 or 230-400 mesh for finer separations) [1].

Q3: I see excessive tailing of the compound band. What does this mean?

  • Cause: This often indicates that the column is overloaded with sample, or the sample is too complex [1]. It can also occur if the flow rate is too fast, not allowing for proper equilibration [3].
  • Solution: Reduce the amount of sample loaded onto the column [1]. You can use the dry-loading technique by adsorbing your sample onto a small amount of dry silica before adding it to the column, which helps create a tighter band [3]. Ensure the flow rate is optimal—a few drops per second [1].

Q4: How can I confirm I've successfully isolated this compound?

  • Solution: Combine fractions that show a single spot on TLC with the same Rf value [1]. After removing the solvent, confirm the identity and purity of the isolated white compound using analytical techniques such as:
    • Gas Chromatography-Mass Spectrometry (GC-MS) [2].
    • Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) [2].
    • High-Performance Liquid Chromatography (HPLC) to determine purity percentage [1].

Experimental Parameters at a Glance

The table below summarizes key conditions used for the purification of this compound as reported in the literature.

Parameter Specification / Recommendation Source / Context
Stationary Phase Silica gel (60-120 or 230-400 mesh) Standard procedure [1]
Mobile Phase n-hexane / ethyl acetate gradient Used for this compound isolation [2]
Sample Load ~40 mg of crude extract (as a guide) Based on biotransformation study [2]
Elution Technique Gradient elution Recommended for complex mixtures [1]
Monitoring TLC (Silica gel G60 plates) Standard procedure [1]
Visualization UV light (254 nm) or staining (e.g., KMnO₄) Standard procedure [1]

References

Homopterocarpin analytical method development HPLC

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Development for Homopterocarpin

For developing a stability-indicating HPLC method for a small molecule like this compound, a reversed-phase (RP) technique with UV detection is the most common and recommended starting point [1]. The following workflow outlines the core development process.

Start Start HPLC Method Development Step1 1. Define Method Goal (e.g., Purity, Assay, Impurities) Start->Step1 Step2 2. Gather Sample Info (pKa, logP, Solubility, UV λmax, Stability) Step1->Step2 Step3 3. Select HPLC Mode (Reverse-Phase) Step2->Step3 Step4 4. Initial Scouting (C18 Column, Acidic Aqueous/Organic Gradient) Step3->Step4 Step5 5. Method Optimization (Fine-tune pH, Gradient, Temperature, Flow Rate) Step4->Step5 Step6 6. Finalize & Validate (Specificity, Robustness, System Suitability) Step5->Step6

Here are the detailed methodologies and considerations for each step:

Sample Information and Method Goal
  • Analyte Properties: this compound is a pterocarpan, a derivative of isoflavonoids [2]. Gather its physicochemical properties:
    • pKa and logP: Determine these for informed mobile phase pH and solvent strength selection [1] [3].
    • Solubility: Conduct a study to choose a suitable diluent (e.g., methanol or acetonitrile) [3].
    • UV Spectrum: this compound is chromophoric. Use a Photodiode Array (PDA) detector to identify its maximum absorbance wavelength (λmax) for optimal detection sensitivity [1].
  • Method Goal: Clearly define if the method is for identity, purity, assay, or related substance testing, as this dictates validation requirements [3].
Initial Method Scouting
  • HPLC Mode: Start with Reversed-Phase HPLC (RP-HPLC) [1] [3].
  • Column: Begin with a C18 column (e.g., 150-250 mm length, 4.6 mm i.d., 3-5 µm particle size) [1] [3].
  • Mobile Phase:
    • MPA: 0.1% aqueous formic acid or phosphoric acid buffer [1] [3].
    • MPB: Acetonitrile or Methanol [1] [3].
    • Use a gradient elution (e.g., 5% to 100% MPB over 10-20 minutes) for initial impurity profiling [1].
  • Detection: Use a UV/PDA detector. Acquire full spectra (220-400 nm) to determine the ideal wavelength [1].
Method Optimization and Fine-Tuning
  • Selectivity Tuning: Systematically adjust parameters to achieve baseline separation [1]:
    • Mobile Phase pH: Small changes can significantly alter retention and selectivity for ionizable compounds.
    • Organic Modifier: Switch between acetonitrile and methanol to change selectivity.
    • Gradient Profile: Adjust gradient time and shape.
    • Column Temperature: Optimize between 30-40°C.
  • Sample Preparation: Dissolve the sample in the starting mobile phase or a weaker solvent to avoid peak distortion [4] [5]. Filter samples using a 0.45 µm or 0.22 µm syringe filter to protect the column [4].

HPLC Troubleshooting Guide

This guide helps diagnose and resolve common HPLC issues. The following workflow outlines a systematic troubleshooting process.

Problem Identify Chromatographic Symptom Symptom1 Abnormal Peak Shape Problem->Symptom1 Symptom2 Retention Time Shifts Problem->Symptom2 Symptom3 Pressure Abnormalities Problem->Symptom3 Symptom4 Baseline Noise Problem->Symptom4 Cause1a - Column Degradation - Silanol Interactions - Void in Column Symptom1->Cause1a Tailing Cause1b - Extra-column Volume - High Flow Rate - Thermal Mismatch Symptom1->Cause1b Broadening Cause2 - Mobile Phase Inconsistency - Column Not Equilibrated - Pump Flow Issues Symptom2->Cause2 Cause3a - Blocked Frit/Line - Strong Solvent Buildup Symptom3->Cause3a High Cause3b - System Leak - Air Bubble in Pump Symptom3->Cause3b Low/Fluctuating Cause4 - Contaminated Eluent - Detector Lamp Failure - Improper Degassing Symptom4->Cause4

Refer to the table below for specific symptoms, causes, and solutions.

Symptom Possible Cause Solution
Peak Tailing [5] [6] Silanol interaction (basic compounds), column void, contaminated column Use high-purity silica column; add competing amine to mobile phase; replace column [5]
Peak Broadening [5] [6] Extra-column volume, high flow rate, column temperature mismatch with eluent Reduce connection capillary i.d.; optimize flow rate; use eluent pre-heater [5]
Retention Time Shifts [6] Mobile phase composition change, column not equilibrated, pump flow issue Prepare mobile phase consistently; ensure column equilibration; check pump for leaks/irregular flow [6]
High Pressure [6] Blocked inlet frit or capillary, buffer salt precipitation Flush system; filter samples and mobile phases; clean column with strong solvent [6]
Low/No Peaks [5] Sample too dilute, wrong detection wavelength, detector failure Concentrate sample; verify λmax with PDA; check detector output and lamp status [5]
Baseline Noise & Drift [5] [6] Contaminated eluent, air bubbles, detector instability Use fresh HPLC-grade solvents; degas mobile phase; check detector lamp intensity and flow cell [6]

Frequently Asked Questions

Q1: What is the typical development time for a robust HPLC method? A robust, fully validated stability-indicating method can take several weeks to develop and optimize [3]. Initial scouting runs can be set up much faster.

Q2: How do I choose between acetonitrile and methanol as the organic modifier? Acetonitrile often provides sharper peaks and lower backpressure, while methanol is less expensive and can offer different selectivity. It is best practice to try both during method scouting [3].

Q3: My sample is a complex plant extract. How can I protect my HPLC column? Always filter your sample (0.45µm or 0.22µm) before injection. Using a guard column is highly recommended as it will capture contaminants and preserve the life and performance of your analytical column [6].

Q4: When should I consider using Mass Spectrometry (MS) detection? While UV is standard, LC-MS is invaluable for confirming the identity of this compound and its impurities, especially during early method development. Use MS-friendly mobile phases (e.g., formic acid, ammonium acetate) from the start if MS detection is planned later [1].

References

Homopterocarpin stability issues storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Homopterocarpin Storage Specifications

The table below summarizes the key storage parameters derived from a chemical supplier's data sheet [1].

Parameter Specification
Recommended Storage Desiccate at -20°C [1]
Physical Form Oil [1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1]
Stock Solution Stability Prepare fresh daily; can be stored sealed below -20°C for several months [1]

Stability Troubleshooting Guide

The following FAQs address potential stability issues based on general chemical principles and the available data.

  • Q1: What are the critical factors affecting this compound stability? While not explicitly studied for this compound, related compounds suggest that temperature, humidity, and light exposure are critical. The recommendation to store it desiccated at -20°C strongly implies sensitivity to heat and hydrolysis (reaction with moisture) [1]. Furthermore, many organic compounds, especially those with complex structures like flavonoids, are susceptible to photodegradation [2]. It is prudent to protect this compound from light by using amber vials and performing procedures under low-light conditions when possible.

  • Q2: How should I prepare and store stock solutions of this compound?

    • Preparation: To achieve a higher concentration, warm the vial at 37°C and use brief sonication in an ultrasonic bath [1].
    • Storage: For short-term use, stock solutions can be stored below -20°C for several months. However, for the most reliable results, it is recommended to prepare and use solutions on the same day [1].
    • Handling: Before opening a stock vial, allow it to warm to room temperature for at least an hour to prevent condensation of atmospheric moisture into the solution, which could promote degradation [1].
  • Q3: The this compound in my vial appears to have stuck to the cap or walls. Is it still usable? This is a common occurrence during shipping. The supplier recommends taking the vial out of its packaging and shaking it gently until the compound falls to the bottom. For liquid products, centrifuge at 500 x g to gather the liquid at the vial's bottom. The compound is likely still usable if it has been stored under recommended conditions [1].

Recommended Experimental Stability Protocols

To fill the knowledge gaps, here are protocols you can implement in your lab to characterize this compound's stability.

Protocol 1: Forced Degradation Study

This study helps identify degradation products and validate analytical methods.

Start This compound Sample Acid Acidic Condition (e.g., 0.1M HCl) Start->Acid Base Basic Condition (e.g., 0.1M NaOH) Start->Base Oxid Oxidative Condition (e.g., 3% H₂O₂) Start->Oxid Heat Thermal Stress (e.g., 40°C, 75°C) Start->Heat Light Photolytic Stress (e.g., UV light) Start->Light Analyze HPLC Analysis Acid->Analyze Base->Analyze Oxid->Analyze Heat->Analyze Light->Analyze Profile Degradation Profile Analyze->Profile

Protocol 2: Long-Term Stability Monitoring

This protocol assesses stability under recommended storage conditions.

  • Sample Preparation: Prepare multiple vials of this compound (solid and stock solutions in various solvents).
  • Storage: Store samples under recommended conditions (-20°C, desiccated) and stressed conditions (e.g., 4°C, 25°C).
  • Analysis: At predetermined time points (e.g., 0, 1, 3, 6, 12 months), analyze samples using HPLC to measure the percentage of parent compound remaining.
  • Data Recording: Record physical appearance (color, clarity) and any changes in chromatographic purity.

Research Context and Gaps

  • Bioactivity Context: this compound is recognized for its gastroprotective, antioxidant, and anticancer activities, highlighting the importance of ensuring its stability in research [1].
  • Information Gaps: The current literature lacks detailed studies on this compound's degradation kinetics, specific degradation products, and the effects of pH or oxygen. The stability of related compounds, such as medicarpin which is a biotransformation product of this compound, is an area of ongoing research [3].

References

Homopterocarpin biotransformation efficiency improvement

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol & Key Parameters

The following methodology is adapted from a 2025 study that successfully converted homopterocarpin to medicarpin using Aspergillus niger [1]. The table summarizes the critical parameters for the biotransformation culture.

Parameter Specification
Microorganism Aspergillus niger (strain UI X-172) [1]
Culture Medium Soybean Meal (SBM) broth: Glucose (20 g/L), Yeast Extract (5 g/L), NaCl (5 g/L), KH2PO4 (5 g/L), Soybean Meal (5 g/L) [1]
Pre-culture Incubate 50 mL medium with 1 mL spore suspension (1x10^6 spores in 1% Tween 80) at 27 ± 2°C, 150 rpm for 2 days [1]
Main Culture Transfer 5 mL pre-culture to 50 mL fresh SBM medium; incubate at 27 ± 2°C, 150 rpm for 24 hours [1]
Substrate Addition Add 40 mg of this compound to 50 mL culture (after 24-hour growth) [1]
Biotransformation Continue incubation at 27 ± 2°C, 150 rpm for 7 days [1]
Product Extraction Extract culture three times with equal volume of Dichloromethane (DCM); combine and evaporate extracts [1]

The experimental workflow for this process can be visualized as follows:

G Start Start Experiment A Prepare Spore Bank (1 mL in SBM + Glycerol) Start->A B Culture on Agar Slant A->B C Inoculate Pre-culture (50 mL SBM, 27°C, 150 rpm, 2 days) B->C D Transfer to Main Culture (5 mL to 50 mL SBM, 24h) C->D E Add this compound (40 mg to 50 mL culture) D->E F Biotransformation (27°C, 150 rpm, 7 days) E->F G Filter and Extract (3x with DCM) F->G H Analyze Product (TLC, GC-MS, NMR) G->H

Troubleshooting Guide & FAQs

Based on the established protocol, here are common issues and solutions presented in a FAQ format.

Question / Issue Possible Cause Suggested Solution
Low or no yield of medicarpin. Substrate toxicity to the fungus; suboptimal growth. Pre-grow the fungus for 24 hours before adding this compound to ensure a robust, metabolically active culture [1].
Inconsistent results between batches. Slight variations in temperature or agitation. Strictly control the incubation environment: 27 ± 2°C and 150 rpm [1]. Use baffled flasks for better aeration.
How to confirm the identity of the product? Need for structural confirmation beyond TLC. Use complementary techniques: GC-MS for mass profile and NMR (1H and 13C) for definitive structural elucidation [1].
The transformation efficiency is low. The reaction may not have reached completion. Monitor the reaction over time. The study sampled the culture over 7 days, which may be necessary for full demethylation of this compound to medicarpin [1].

The relationship between the key compounds and the optimization parameters in this process is shown below:

G A This compound (Substrate) D Demethylation (Reaction) A->D Input B Medicarpin (Product) C Aspergillus niger (Biocatalyst) C->D Catalyzes D->B Output E Pre-growth (24 hours) E->C F Temperature (27 ± 2 °C) F->D G Agitation (150 rpm) G->D H Incubation Time (7 days) H->D

Biological Activity of the Product

The success of your biotransformation can be evaluated by the biological activity of the resulting medicarpin. The table below summarizes the key activities reported for medicarpin in the same 2025 study [1].

Assay Type Target / Method Result (IC₅₀)
Antioxidant ABTS radical scavenging 0.61 ± 0.05 µg/mL [1]
Antioxidant DPPH radical scavenging 7.50 ± 1.6 µg/mL [1]
Anti-plasmodial Plasmodium falciparum (3D7 strain) 0.45 ± 0.35 µg/mL [1]
Anti-cancer Hepatocyte-derived carcinoma (Huh7it-1 cells) 34.32 ± 5.56 µg/mL [1]

It is worth noting that other recent research has highlighted that both this compound and medicarpin are potent and selective inhibitors of human monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases [2] [3]. This adds another valuable dimension to the application of your biotransformation work.

Recommendations for Further Development

  • Strain Screening: The current protocol uses one specific strain (A. niger UI X-172). Testing other strains or even different microbial species could reveal more efficient biocatalysts.
  • Process Scale-Up: The method is described at a 50 mL scale. For larger-scale production, parameters like oxygen transfer and nutrient distribution would need to be optimized.
  • Yield Optimization: While the protocol confirms the transformation, further experiments adjusting the substrate-to-biomass ratio, medium composition, and feeding strategies could significantly improve the yield.

References

Homopterocarpin solubility problems solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the preferred solvents for isolating homopterocarpin from natural sources? Research indicates that n-hexane is effective for the initial extraction and crystallization of this compound from plant material like Pterocarpus macrocarpus heartwood [1]. For subsequent purification steps, such as column chromatography, a gradient system of n-hexane and ethyl acetate is commonly used [1] [2].

  • Q2: I need to perform a microbial biotransformation on this compound. What solvent should I use to introduce it into the culture medium? The compound must be dissolved in a water-miscible solvent for even distribution in the aqueous culture medium. Studies have successfully dissolved this compound in a small volume of absolute ethanol before adding it to the microbial culture for biotransformation [1].

  • Q3: Why does this compound have poor solubility, and how can this be addressed? The solubility is largely dictated by its chemical structure. Compared to its derivative medicarpin, this compound lacks a free hydroxyl group (it has methoxy groups instead), which reduces its polarity and water solubility [3] [2]. A common strategy is to chemically modify it into derivatives with improved solubility profiles [3].

  • Q4: Are there derivatives of this compound with better solubility and bioactivity? Yes, chemical modifications can create more soluble and active compounds. For instance, derivatives containing hydroxyl groups, such as compound 8 (2′-hydroxy-4-(2-hydroxyethylsulfanyl)-7,4′-dimethoxyisoflavan), showed significantly enhanced antifungal activity. The hydroxyl and hydroxyethylsulfanyl groups in its structure likely improve water solubility compared to the parent this compound [3].

Experimental Protocols & Data

The following table summarizes key solvents used in experimental procedures involving this compound.

Table 1: Solvents and their applications in this compound experiments

Solvent / Solvent System Primary Application Key Experimental Details Citation
n-Hexane Initial extraction & crystallization Used for maceration and low-temperature crystallization of this compound from heartwood. [1]
n-Hexane / Ethyl Acetate Chromatographic purification Used in a gradient system for silica gel column chromatography to isolate and purify compounds. [1] [2]
Dichloromethane (DCM) Extraction from culture medium Used to extract this compound and its metabolites from aqueous microbial culture media. [1]
Ethanol Solvent for biotransformation This compound was dissolved in absolute ethanol before being introduced into the aqueous culture for microbial transformation. [1]
Detailed Experimental Workflow

The diagram below illustrates a standard workflow for the isolation and biotransformation of this compound, integrating the solvents from the table above.

Start Plant Material (P. macrocarpus heartwood) A Extraction Start->A B Crystallization A->B C Purification B->C D Biotransformation C->D E Extraction of Products D->E F Analysis & Identification E->F S1 Solvent: n-Hexane S1->A Macerate S2 Solvent: n-Hexane S2->B Crystallize S3 Solvent System: n-Hexane / Ethyl Acetate S3->C Column S4 Solvent: Ethanol S4->D Dissolve for culture S5 Solvent: Dichloromethane (DCM) S5->E Extract metabolites S6 Techniques: NMR, GC-MS, TLC S6->F Identify

Protocol 1: Isolation and Crystallization of this compound [1]

  • Raw Material Preparation: Air-dry the heartwood of Pterocarpus macrocarpus and grind it to a powder.
  • Maceration: Macerate the powder in n-hexane at room temperature (28 ± 2 °C) for 7 days. Repeat this process three times.
  • Concentration: Combine the n-hexane extracts and evaporate the solvent using a rotary evaporator at 60 °C.
  • Crystallization: Re-dissolve the crude extract in a minimal amount of n-hexane and allow it to crystallize at a low temperature (4 ± 2 °C). Repeat this crystallization process five times to obtain pure white crystals of this compound.

Protocol 2: Microbial Biotransformation of this compound to Medicarpin [1]

  • Culture Preparation: Inoculate Aspergillus niger spores into a Soybean Meal (SBM) broth medium. Incubate at 27 ± 2 °C on a rotary shaker (150 rpm) for 2 days.
  • Sub-Culturing: Transfer 5 mL of the pre-culture to 50 mL of fresh SBM medium and incubate for another 24 hours under the same conditions.
  • Substrate Addition: Dissolve 40 mg of purified this compound in a small volume of absolute ethanol. Add this solution to the 50 mL culture.
  • Incubation: Continue the incubation for 7 days.
  • Metabolite Extraction: Filter the culture. Extract the filtrate three times with an equal volume of dichloromethane (DCM) to recover this compound and its metabolites (like medicarpin).
  • Analysis: Evaporate the combined DCM extracts and analyze the residue using Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) to identify the products.

References

Homopterocarpin Experimental Guide: Isolation, Analysis & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Methodologies

Protocol 1: Extraction and Initial Isolation from Pterocarpus macrocarpus Heartwood

This is a standard method for obtaining homopterocarpin from plant material [1].

  • 1. Plant Material Preparation: Air-dry the heartwood of Pterocarpus macrocarpus and grind it into a powder (recommended mesh size: 40).
  • 2. Sequential Maceration: Macerate the powdered heartwood (1 kg) sequentially in solvents of increasing polarity:
    • Solvents: n-hexane → Ethyl acetate → Ethanol
    • Process: For each solvent, macerate for 7 days, and repeat this process three times at room temperature (28 ± 2 °C).
  • 3. Filtration and Concentration: After each maceration, filter the extract through filter paper and concentrate using a rotary evaporator at 60°C to obtain a dry residue.

Protocol 2: Recrystallization of this compound

This protocol follows the isolation step to purify this compound [1].

  • 1. Dissolution: Dissolve 1 gram of the n-hexane extract in 20 mL of n-hexane.
  • 2. Shaking and Incubation: Shake the mixture for 10 minutes and then incubate it at 4°C for 24 hours.
  • 3. Crystal Separation: Separate the formed crystals via filtration through filter paper.
  • 4. Recrystallization: Repeat the recrystallization process (steps 1-3) until white crystals are obtained to achieve higher purity.

Protocol 3: Structural Confirmation of Crystallized this compound

After isolation and crystallization, use these techniques to confirm the identity and purity of the compound [1].

  • Thin-Layer Chromatography (TLC): Use a mobile phase of n-hexane: ethyl acetate (4:1 v/v). Visualize the plates using vanillin-sulfuric acid reagent and heat at 105°C until purple-blue spots (indicative of terpenoids) appear.
  • Gas Chromatography-Mass Spectrophotometry (GC-MS): Use an Agilent GC-MSD with a specific capillary column (30 m × 250 μm × 0.25 μm). The oven temperature should be programmed from 60°C to 250°C, increasing at a rate of 3°C per minute.
  • Nuclear Magnetic Resonance (NMR): Analyze the crystal in chloroform (CDCl₃) solvent. Conduct 1H NMR, 13C NMR, Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Correlation (HSQC) experiments, typically at 400 MHz.
  • Fourier Transform Infrared Spectroscopy (FTIR): Use for functional group analysis and to confirm the compound's identity.
  • Melting Point: Determine using a melting point tester; a sharp melting point indicates a pure compound.

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low yield of this compound from extraction Incomplete extraction, incorrect plant part, low compound concentration in source Use sequential maceration with 7-day duration. Ensure use of heartwood, not other plant parts. Verify botanical source and season of collection [1].
Crystals not forming during recrystallization Rapid cooling, impurity interference, incorrect solvent choice Incubate n-hexane solution at 4°C for 24 hours for slow crystallization. Re-crystallize multiple times to remove impurities. Test other solvents like methanol or ethyl acetate [1].
Poor purity of final crystals Inefficient initial extraction, insufficient recrystallization cycles Re-assess extraction parameters. Increase number of recrystallization cycles until crystals are white and TLC shows single spot [1].

Frequently Asked Questions (FAQs)

Q1: What are the key biological activities of this compound that are relevant to drug development? this compound exhibits significant antiplasmodial (antimalarial) activity and has shown binding affinity against SARS-CoV-2 proteins in silico. It also demonstrates gastroprotective effects in rat models, contributing to the restoration of gastric homeostasis [1] [2].

Q2: Which software tools can I use to visualize the this compound crystal structure or model its interactions? While an exact crystal structure for this compound may not be publicly available, you can use several molecular visualization tools to model it:

The table below summarizes several free software options suitable for this task [3].

Software Key Features Best For
VESTA Visualizes structural models, electron density; measures distances/angles; cross-platform. General crystal structure analysis and creating high-quality figures [3].
Avogadro Open-source; intuitive interface for building and editing molecules; supports various file formats. Molecular modeling, preparing structures for computational studies [3].
JMOL Open-source; web-friendly; strong scripting capabilities for custom visualization. Embedding interactive 3D models in websites or for automated tasks [3].
CrysX-3D Viewer Built on Unity engine; high-quality, aesthetic visuals; exports transparent PNGs. Creating graphical abstracts and publication-quality renders [3].
XCrySDen Specialized for crystalline structures and periodic systems; works with DFT code outputs. Researchers working closely with ab initio calculation results [3].

Q3: How is the success of this compound crystallization and isolation typically confirmed? Success is confirmed by a combination of techniques that provide structural fingerprints. TLC gives an initial purity check. GC-MS confirms the molecular weight. FTIR identifies functional groups, and NMR (especially 1H and 13C) provides definitive proof of the molecular structure and purity. A sharp melting point also indicates a pure compound [1].

Experimental Workflow Diagram

The following diagram maps the key stages of working with this compound, from plant material to biological testing, and highlights points where common issues may arise.

G Start Plant Material (P. macrocarpus Heartwood) P1 Extraction & Isolation Start->P1 Sequential Maceration P2 Crystallization P1->P2 Recrystallization Issue1 Common Issue: Low Yield P1->Issue1 P3 Structural Confirmation P2->P3 TLC, GC-MS, NMR, FTIR Issue2 Common Issue: Crystals Not Forming P2->Issue2 P4 Biological Activity Assessment P3->P4 In vitro & in silico Assays Issue3 Common Issue: Poor Purity P3->Issue3 End Data for Drug Development P4->End

> This compound Experimental Workflow and Pain Points

References

Homopterocarpin: Core Properties & Potential Interferences

Author: Smolecule Technical Support Team. Date: February 2026

Understanding homopterocarpin's basic characteristics is the first step in troubleshooting. The table below summarizes key data relevant to assay development.

Property Description / Value Relevance to Assay Troubleshooting
Chemical Structure 3,9-dimethoxypterocarpan (a pterocarpan, an isoflavonoid derivative) [1] [2] Informs potential for non-specific binding, aggregation, and solubility challenges.
MAO-B Inhibition (IC₅₀) 0.72 µM (highly potent) [1] [2] A primary source of target-based interference in assays involving monoamine systems.
MAO-B Selectivity (SI) 2.07 (weakly selective over MAO-A) [2] Suggests potential for off-target effects in complex biological systems containing MAO-A.
Inhibition Mode Reversible competitive inhibitor (Kᵢ = 0.21 µM) [1] [2] Interference is likely dose-dependent and can be outcompeted by a high substrate concentration.
Reported Solvents Methanol, Dichloromethane (DCM) [3] Solvent residue in final stock can affect assay pH, enzyme activity, and cause solvent-front interference in analytics.

This compound's most well-characterized mechanism is its potent and reversible inhibition of the Monoamine Oxidase-B (MAO-B) enzyme [1] [2]. This is a likely source of interference in assays measuring endpoints related to neurotransmitters like dopamine.

G Substrate Monoamine Substrate MAO_B MAO-B Enzyme Substrate->MAO_B Binds Product Deaminated Product MAO_B->Product Catalyzes This compound This compound This compound->MAO_B Competitively Inhibits

Troubleshooting Guide & FAQs

Here are solutions to common experimental challenges, framed as a technical Q&A.

FAQ 1: My enzyme activity assay shows unexpected inhibition. Could this compound be interfering off-target?

Yes, this is a significant risk, particularly with monoamine oxidase enzymes.

  • Root Cause: this compound is a potent, competitive inhibitor of human MAO-B (hMAO-B). It can also weakly inhibit MAO-A [1] [2]. If your assay system contains these enzymes or is measuring a pathway they modulate, this compound will interfere.
  • Solution:
    • Identify Cross-Reactivity: Review your assay's biological system for the presence of MAO enzymes.
    • Run a Control Assay: Use a well-characterized selective MAO-B inhibitor (e.g., selegiline) as a control. If it produces a similar effect, it confirms MAO-B-related interference.
    • Characterize the Inhibition:
      • Vary Substrate Concentration: Run the assay with increasing substrate concentrations. If the inhibition by this compound decreases, it confirms a competitive mechanism.
      • Determine IC₅₀: Perform a dose-response curve. A reported IC₅₀ of 0.72 µM for hMAO-B is a benchmark for its potency [1] [2].
FAQ 2: I suspect interference from compound aggregation or solubility in my biochemical screen. How can I confirm and fix this?
  • Root Cause: this compound, like many natural products, may have limited aqueous solubility, leading to colloidal aggregation that causes non-specific, non-stoichiometric inhibition.
  • Solution:
    • Add a Detergent: Include a non-ionic detergent like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01-0.1%) in your assay buffer. This often disrupts aggregates and restores specific activity.
    • Use a Controlled Stock Solution: Ensure your this compound stock is prepared in a suitable solvent (e.g., DMSO) and serially diluted to ensure the final DMSO concentration is consistent and low (typically <1%) across all samples, including controls.
    • Check for Time-Dependence: True competitive inhibition is often rapid and reversible. If the inhibition is time-dependent, it may suggest a more complex mechanism or compound instability.
FAQ 3: My analytical method (like GC-MS) shows unexpected peaks when analyzing this compound. What could be happening?
  • Root Cause: this compound can be biotransformed into other compounds, such as medicarpin, through demethylation [3]. This can occur in biological samples or under certain storage conditions.
  • Solution:
    • Check for Metabolites: If working with cell cultures or tissue homogenates, profile your samples for medicarpin. The biotransformation of this compound to medicarpin by Aspergillus niger has been documented [3].
    • Validate Method Specificity: Ensure your analytical method (e.g., GC-MS, HPLC) can baseline separate this compound from its known derivatives. Compare your sample's retention times and mass spectra with pure standards.
    • Control Storage Conditions: Store this compound solutions as recommended, away from light and at low temperatures, to prevent degradation.
FAQ 4: How can I mitigate soluble target interference in my immunoassay (e.g., ADA bridging assay)?

While not directly reported for this compound, this is a common challenge in drug development.

  • Root Cause: Soluble multimeric targets can form bridges between capture and detection reagents, causing false-positive signals.
  • Solution:
    • Implement Acid Dissociation: Pre-treat samples with a panel of acids (e.g., HCl, citric acid) of varying strengths to disrupt target-drug complexes, followed by a neutralization step before the assay [4].
    • Optimize Reagent Quality: Use reagents with a high percentage of monomer (>95%) as determined by analytical size exclusion chromatography (aSEC) to minimize aggregation-related interference [4].
    • Titer Reagents: Use the minimum sufficient concentration of conjugated capture and detection reagents to reduce the chance of non-specific bridging.

References

Homopterocarpin scale-up production challenges

Author: Smolecule Technical Support Team. Date: February 2026

Homopterocarpin Production Methods

For researchers scaling up this compound production, the table below summarizes two primary methods based on recent literature.

Method Key Steps Reported Output/ Yield Key Challenges for Scale-Up

| Biotransformation [1] | 1. Isolate this compound from Pterocarpus macrocarpus heartwood. 2. Culture Aspergillus niger (e.g., strain UI X-172) in SBM medium. 3. Add this compound to culture. 4. Incubate for ~7 days. 5. Extract and purify medicarpin (demethylated product). | Converts this compound to medicarpin (IC50 values: Antioxidant ABTS: 0.61 ± 0.05 µg/mL, DPPH: 7.50 ± 1.6 µg/mL; Antiplasmodial: 0.45 ± 0.35 µg/mL) [1]. | Maintaining microbial culture consistency; optimizing extraction efficiency and yield over longer, larger-scale fermentation cycles [1]. | | Chemical Synthesis [2] | 1. Synthesize isoflavone precursor via Suzuki coupling. 2. 1,4-reduction to isoflavanone. 3. Asymmetric Transfer Hydrogenation (ATH) with dynamic kinetic resolution to isoflavan-4-ol. 4. Acid-catalyzed cyclization to pterocarpan (e.g., this compound). | The ATH step can achieve yields >92% with excellent enantiomeric excess (>99% ee) using only 1 mol% chiral catalyst [2]. | Reproducing complex, multi-step catalytic reactions (e.g., ATH) at large scale; managing sensitive intermediates and ensuring stereochemical purity [2]. |

The following workflow illustrates the key steps for the biotransformation and chemical synthesis pathways.

cluster_0 Biotransformation Path cluster_1 Chemical Synthesis Path Start Start this compound Production B1 Extract this compound from P. macrocarpus Heartwood Start->B1 Choose Method C1 Synthesize Isoflavone Precursor (Suzuki Coupling) Start->C1 B2 Culture Aspergillus niger B1->B2 B3 Add this compound to Culture and Incubate B2->B3 B4 Extract and Purify Product B3->B4 Final Final Product B4->Final C2 1,4-Reduction to Isoflavanone C1->C2 C3 Asymmetric Transfer Hydrogenation (ATH) C2->C3 C4 Cyclization to Pterocarpan C3->C4 C4->Final

Scaling Up Production: Key Considerations

When moving from lab-scale synthesis to pilot or industrial production, you will face general scaling challenges. The table below outlines critical areas to address.

Challenge Area Key Considerations for Scale-Up
Process Design & Analysis [3] Implement a scale-down approach to model large-scale conditions. Identify Critical Process Parameters (CPPs) and Quality Attributes (CQAs) early. Use data-driven tools and computational modeling for prediction and optimization [3].
Supply Chain & Sourcing [4] [5] Secure a robust and scalable supply of raw materials, notably Pterocarpus macrocarpus heartwood. Assess supplier capacity, lead times, and quality consistency. Develop backup or alternative sourcing strategies [4] [5].
Equipment & Technology [3] Evaluate bioreactor scaling (e.g., oxygen transfer rates, mixing efficiency). Consider single-use systems to reduce cross-contamination and cleaning validation. Leverage automation and high-throughput screening for process optimization [3].
Resource & Capacity Management [4] [6] Conduct a comprehensive capacity analysis. Plan for physical space, equipment, and skilled labor. Develop a growth-oriented production schedule that balances demand with available resources to avoid over-production or cash burn [4] [6].

This framework for scaling challenges is summarized in the following diagram.

ScaleUp Scale-Up Production SC Supply Chain & Sourcing ScaleUp->SC PD Process Design & Analysis ScaleUp->PD EQ Equipment & Technology ScaleUp->EQ RM Resource & Capacity Management ScaleUp->RM SC_detail Secure raw material supply (P. macrocarpus heartwood) Assess supplier capacity & quality SC->SC_detail PD_detail Identify Critical Process Parameters (CPPs) Use computational modeling Scale-down approach for modeling PD->PD_detail EQ_detail Evaluate bioreactor scaling factors Consider single-use systems Leverage automation EQ->EQ_detail RM_detail Conduct capacity analysis Plan for space, equipment, labor Develop growth-oriented schedules RM->RM_detail

Frequently Asked Questions

Q1: What are the primary challenges when scaling up the biotransformation of this compound using Aspergillus niger? The main challenges involve maintaining optimal and consistent fermentation conditions on a larger scale. This includes ensuring uniform nutrient distribution, oxygen transfer, and temperature control throughout a much larger bioreactor volume, which can significantly impact the growth of Aspergillus niger and the efficiency of the demethylation reaction [1] [3]. Downstream purification and extraction processes also need to be optimized to handle larger volumes of culture broth while recovering the product efficiently [1].

Q2: My chemical synthesis yield has dropped during scale-up of the asymmetric transfer hydrogenation (ATH) step. What could be the cause? A drop in yield is a common scale-up challenge. The highly enantioselective ATH reaction is sensitive to mixing efficiency, heat transfer, and the precise control of reaction parameters [2] [3]. At a larger scale, achieving the same mixing efficiency and heat transfer as in a small flask is difficult, which can lead to incomplete reduction, racemization, or the formation of by-products. It is crucial to meticulously optimize these physical parameters and potentially re-calibrate catalyst loading for the larger system [2].

Q3: How can I ensure a reliable supply of raw material (Pterocarpus macrocarpus heartwood) for scaled-up production? This is a critical supply chain issue. You should conduct thorough supplier qualification and develop strong relationships with multiple suppliers if possible [5]. It's also important to plan for potential disruptions by investigating sustainable harvesting practices or even exploring the feasibility of cultivating Pterocarpus macrocarpus to ensure a long-term, stable supply, as reliance on wild-grown trees can be a significant bottleneck [4].

Important Limitations and Next Steps

  • Limited Specific Data: The available search results focus on proving scientific feasibility at a lab scale. They lack detailed parameters for large-scale bioreactor operation, purification, or specific impurity profiles for this compound.
  • General Scaling Principles: The scaling advice is generalized for manufacturing and bioprocessing. You will need to adapt these principles to the specific chemistry and biology of your this compound production process.

To move forward, I suggest you:

  • Conduct Pilot-Scale Trials: The most reliable way to gather troubleshooting data is through controlled pilot-scale runs. This will help you identify process-specific bottlenecks, such as foam control in bioreactors or catalyst filtration in synthesis.
  • Consult Specialized Literature: Deepen your research by looking into journals focused on industrial biotechnology, natural product chemistry, and process engineering.

References

Homopterocarpin method validation parameters optimization

Author: Smolecule Technical Support Team. Date: February 2026

Homopterocarpin Overview & Key Quantitative Data

The table below summarizes core quantitative data on this compound's biological activity and physical production from recent research [1] [2] [3].

Aspect Details and Values
Source Isolated from Canavalia lineata pods [1] [3] and Pterocarpus macrocarpus heartwood [2].
Potent Bioactivity Human Monoamine Oxidase-B (hMAO-B) inhibitor: IC50 = 0.72 µM; Competitive, reversible inhibition (Ki = 0.21 µM) [1] [3].
Selectivity Selective for hMAO-B over hMAO-A (Selectivity Index = 2.07) [1] [3].
Cytotoxicity Non-toxic to normal MDCK cells and HL-60 cancer cells; shows moderate toxicity to neuroblastoma SH-SY5Y cells [1] [3].
Biotransformation Yield Converted to medicarpin by Aspergillus niger; specific yield not provided [2].

Workflow for Biotransformation and Analysis

For researchers aiming to produce or work with this compound, the following workflow details a method for its biotransformation into another bioactive compound, medicarpin [2].

Start Start: Pterocarpus macrocarpus Heartwood A Air-dry and powder wood Start->A B Macerate with n-hexane (Room temp, 7 days) A->B C Evaporate and crystallize (4°C) to get this compound B->C E Add this compound to culture (40 mg in 50 mL) C->E D Prepare Aspergillus niger culture (Soybean Meal broth, 27°C, 150 rpm) D->E F Incubate for 7 days (27°C, 150 rpm) E->F G Extract with DCM (24-hour intervals) F->G H Filter and evaporate G->H I Purify via silica gel column (n-hexane/ethyl acetate gradient) H->I J Analyze metabolite (TLC, GC-MS, NMR) I->J End End: Obtain purified medicarpin J->End

Detailed Protocol: Biotransformation of this compound to Medicarpin

This protocol uses Aspergillus niger (strain UI X-172) for the microbial conversion [2].

  • Pre-culture of A. niger:

    • Inoculate 50 mL of sterile Soybean Meal (SBM) broth with 1 mL of A. niger spores (1 × 10⁶ spores in 1% Tween 80) from an agar slant.
    • Incubate at 27 ± 2 °C on a rotary shaker at 150 rpm for 24 hours.
  • Biotransformation Culture:

    • Add 40 mg of purified this compound to the 50 mL pre-culture.
    • Continue incubation under the same conditions (27 ± 2 °C, 150 rpm) for 7 days.
  • Metabolite Extraction:

    • Filter the culture to separate the biomass.
    • Extract the filtrate three times with an equal volume of Dichloromethane (DCM) at 24-hour intervals.
    • Combine the DCM extracts and evaporate to dryness using a rotary evaporator.
  • Purification and Analysis:

    • Dissolve the residue in DCM and perform a preliminary check using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (7:3).
    • Purify the compound using a silica gel column chromatography with an n-hexane/ethyl acetate gradient system. The target metabolite (medicarpin) is typically found in fractions 25-29.
    • Confirm the identity and purity of the isolated medicarpin using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions

Q: What are the critical method validation parameters I should consider for analyzing this compound? A: Although a specific protocol for this compound is not available, standard HPLC method validation parameters per ICH guidelines include linearity, range, specificity, accuracy, precision (repeatability, intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness [4]. For this compound, demonstrating specificity from its structurally similar analog, medicarpin, would be particularly critical.

Q: My biotransformation yield is low. What can I troubleshoot? A: Low yield can be due to several factors [2]:

  • Microbial Health: Ensure the A. niger pre-culture is healthy and in the active growth phase before adding the substrate.
  • Substrate Concentration: High substrate concentration can sometimes inhibit the microbes. Test a range of concentrations (e.g., 20-60 mg/50mL).
  • Incubation Time: The 7-day period is a starting point. Perform a time-course study, sampling at days 3, 5, 7, and 9 to find the optimal conversion time before product degradation.
  • Extraction Efficiency: Confirm that DCM is efficiently extracting the product from the aqueous culture medium. Multiple extractions are recommended.

Q: Where can I find information on the signaling pathways this compound affects? A: Current research primarily characterizes this compound as a potent and selective Monoamine Oxidase-B (MAO-B) inhibitor [1] [3]. MAO-B is an enzyme responsible for the metabolism of dopamine in the brain. Therefore, its primary signaling pathway of interest is in the regulation of dopaminergic neurotransmission, which is relevant for neurological disorders like Parkinson's disease. Further pathways may be identified as research continues.

Key Guidance for Your Research

  • For Analytical Method Development: Since a direct method for this compound was not found, you will likely need to develop one. A good strategy is to adapt a published HPLC method for similar pterocarpans or isoflavonoids. Using a QbD (Quality by Design) approach and tools like HSPiP for predicting optimal solvent systems for the mobile phase can significantly streamline this process [4].
  • For Biological Assays: The referenced studies [1] [3] used in-vitro enzymatic assays with recombinant human MAO-A and MAO-B to determine IC₅₀ and Kᵢ values, following standard spectrophotometric methods. This can serve as a template for confirming the biological activity of your own samples.

References

Direct Comparison: Homopterocarpin vs. Selegiline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacological and experimental data for Homopterocarpin and Selegiline.

Parameter This compound Selegiline
Source/Origin Natural product isolated from Canavalia lineata pods [1] Synthetic compound [2] [3]
Inhibition Mode Reversible competitive [1] Irreversible [2] [4]
MAO-B Inhibitory Potency (IC₅₀) 0.72 µM [1] ~ 4-14 nM (in rat and human brain homogenates) [4]
Selectivity (MAO-B over MAO-A) Selectivity Index (SI) = 2.07 [1] Selective at low doses; loses selectivity at higher doses/formulations that bypass first-pass metabolism [2] [5]
Binding Affinity (from docking) -7.7 kcal/mol for MAO-B [1] Information from search results is not specific; forms a covalent bond with the flavin cofactor [4]
Key Molecular Interactions Competitive inhibitor; interaction with the 3-methoxyl group on its A-ring and the 9-methoxyl group on its B-ring [1] Forms a covalent adduct with the N5 atom of the flavin cofactor (FAD) in the MAO-B active site [4]
Toxicity (in vitro) Non-toxic to normal MDCK cells; moderately toxic to neuroblastoma SH-SY5Y cells [1] Generally well-tolerated; adverse effects can include hypertensive crisis with tyramine-rich foods (especially at high doses) [2]
Therapeutic Application Preclinical research stage [1] FDA-approved for Parkinson's disease and Major Depressive Disorder (transdermal) [2]

Experimental Context for Key Data

To accurately interpret the data in the table, it is essential to understand the experimental methods behind the results.

  • This compound Data Source: The data for this compound is derived from a single, recent in vitro study. The key experiments included [1]:

    • Enzyme Inhibition Assay: Inhibitory activities against recombinant human MAO-A and MAO-B were evaluated in vitro.
    • Cytotoxicity Study: Toxicity was tested on three cell lines: normal canine kidney cells (MDCK), human promyelocytic leukemia cancer cells (HL-60), and human neuroblastoma cells (SH-SY5Y).
    • Molecular Docking: Simulations were performed to predict the binding mode and affinity to the human MAO-B enzyme.
  • Selegiline Data Source: The profile for Selegiline is built upon decades of extensive preclinical and clinical research, which includes [2] [5] [4]:

    • Human Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion in humans. Its bioavailability is low (4%) when administered orally due to extensive first-pass metabolism [2].
    • Clinical Dose-Response: Well-established dosing regimens for Parkinson's disease (e.g., 5 mg twice daily oral, 1.25 mg once daily orally disintegrating tablet) and Major Depressive Disorder (transdermal patch 6 mg/24 h to 12 mg/24 h) [2].
    • Imaging Studies: Positron Emission Tomography (PET) studies in humans have directly confirmed brain MAO-B inhibition and shown that at higher doses, it also inhibits MAO-A [5].

Mechanisms of Action at a Glance

The following diagram illustrates the fundamental difference in how this compound and Selegiline inhibit the MAO-B enzyme.

G MAOB MAO-B Enzyme (FAD Cofactor) Substrate Dopamine (Substrate) Product Deaminated Aldehyde + H₂O₂ Substrate->Product Normal Catalysis InhibitorRev This compound (Reversible Inhibitor) InactiveComplexRev Reversible Enzyme-Inhibitor Complex InhibitorRev->InactiveComplexRev Binds Competitively InhibitorIrrev Selegiline (Irreversible Inhibitor) InactiveComplexIrrev Irreversibly Inactivated Enzyme InhibitorIrrev->InactiveComplexIrrev Forms Covalent Bond InactiveComplexRev->MAOB Dissociates InactiveComplexIrrev->MAOB No Regeneration (New Enzyme Synthesis Required)

This diagram highlights the core mechanistic difference: this compound binds and unbinds from the enzyme's active site (reversible), while Selegiline permanently inactivates the enzyme (irreversible) [1] [4].

Research Implications and Considerations

For a researcher, the choice between investigating these compounds depends heavily on your goals:

  • For a Novel Compound Scaffold: This compound is an interesting candidate. Its reversible and competitive mechanism is a potential advantage, as it might offer a more controllable pharmacological effect and avoid long-lasting side effects. Its natural product origin also makes it a valuable lead structure for medicinal chemistry optimization [1].
  • For a Clinically Validated Benchmark: Selegiline is the reference standard. Its effects in humans are extremely well-documented. Its irreversible action provides sustained target coverage, which is beneficial for a chronic condition like Parkinson's disease. The availability of multiple formulations (oral, orally disintegrating, transdermal) to manage selectivity and side effects is a key clinical advantage [2] [5] [4].

How to Probe Deeper

To further your research, consider exploring these aspects:

  • In Vivo Data for this compound: The current search results lack information on its effects in animal models of Parkinson's disease, its pharmacokinetics, and its bioavailability. These are critical next steps for validation.
  • Direct Comparative Studies: The existing data comes from separate studies under different conditions. A head-to-head comparison in the same experimental system would provide the most accurate relative potency and selectivity.

References

Homopterocarpin antioxidant capacity vs standard antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Capacity of a Related Compound: Medicarpin

Medicarpin is a derivative of homopterocarpin, produced via demethylation by Aspergillus niger [1]. The following table summarizes its antioxidant activity measured by two standard assays, providing a useful reference point.

Antioxidant Compound Assay Type IC₅₀ Value Reference
Medicarpin ABTS 0.61 ± 0.05 µg/mL [1]
Medicarpin DPPH 7.50 ± 1.6 µg/mL [1]

Experimental Protocols for Antioxidant Assays

For researchers to replicate or compare results, here are the standard methodologies for the key antioxidant assays mentioned.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to reduce the pre-formed radical cation ABTS•+, which is blue-green. The extent of decolorization is measured spectrophotometrically [2] [3].

  • Procedure: The ABTS•+ radical is typically generated by oxidizing ABTS with potassium persulfate before the experiment. The reduction in absorbance at 734 nm is measured after adding the antioxidant sample, and the percentage of scavenging or an IC₅₀ value is calculated [3].
  • Mechanism: It primarily operates via a Single Electron Transfer (SET) mechanism [2].
DPPH Free Radical Scavenging Assay

This is a common assay where antioxidants reduce the stable, purple-colored DPPH radical to a yellow-colored diphenylpicrylhydrazine.

  • Procedure: A solution of DPPH in methanol is prepared. The test sample is added, and the mixture is incubated in the dark. The decrease in absorbance is measured at a specific wavelength (often 517 nm) after a fixed time [2].
  • Mechanism: This assay can proceed via either SET or Hydrogen Atom Transfer (HAT) mechanisms [2].

The diagram below illustrates the logical workflow for these two common antioxidant assays.

G Start Start Antioxidant Assay AssayType Choose Assay Type Start->AssayType ABTS ABTS Assay AssayType->ABTS Path A DPPH DPPH Assay AssayType->DPPH Path B PrepABTS Prepare ABTS Radical Cation (Oxidize ABTS with K₂S₂O₈) ABTS->PrepABTS PrepDPPH Prepare DPPH Radical (Dissolve in methanol) DPPH->PrepDPPH AddSample Add Antioxidant Sample PrepABTS->AddSample PrepDPPH->AddSample MeasureABTS Measure Absorbance at 734 nm AddSample->MeasureABTS MeasureDPPH Measure Absorbance at ~517 nm AddSample->MeasureDPPH Result Calculate % Scavenging or IC₅₀ Value MeasureABTS->Result MeasureDPPH->Result

Interpreting Assay Results and Biological Relevance

When evaluating antioxidant data, it's crucial to understand the context and limitations of in vitro assays.

  • Assay Differences: The same compound can show different efficacy rankings across ABTS, DPPH, and ORAC assays because they employ different mechanisms and reaction times [2] [4]. For example, a compound like medicarpin is more potent in the ABTS assay than in the DPPH assay [1].
  • Biological Relevance: The U.S. Department of Agriculture has withdrawn its database of ORAC values, stating that "There is no evidence that the beneficial effects of polyphenol-rich foods can be attributed to the antioxidant properties of these foods" and that "in vitro (test-tube) methods cannot be extrapolated to in vivo (human) effects" [2]. Antioxidant effects in the body likely involve complex pathways like the Keap1-Nrf2 system, rather than direct radical scavenging [5].

References

Homopterocarpin gastroprotective effects vs omeprazole

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Mechanisms of Action

The table below summarizes the key characteristics of homopterocarpin and omeprazole, highlighting their distinct origins and primary mechanisms.

Feature This compound (via Medicarpin) Omeprazole
Source/Origin Natural compound from Pterocarpus macrocarpus heartwood [1] Synthetic small molecule [2]
Primary Indication Investigational compound; not an approved drug [1]. GERD, peptic ulcers, H. pylori eradication, hypersecretory conditions [2].
Mechanism of Action Demonstrated antioxidant activity [1]. Precursor to medicarpin [1]. Irreversibly inhibits H+/K+ ATPase (proton pump) in gastric parietal cells, suppressing gastric acid secretion [2].
Key Metabolites/Targets Biotransformed to medicarpin by Aspergillus niger [1]. Metabolized by liver enzymes (CYP2C19, CYP3A4) to inactive compounds [2].

The following diagram illustrates the distinct pathways through which this compound (as medicarpin) and omeprazole exert their effects.

Summary of Experimental Evidence and Protocols

Experimental data for these compounds comes from different types of studies. The table below outlines key findings and the methodologies used to obtain them.

Compound Key Experimental Findings Model / Assay Type
This compound Biotransformation yield to medicarpin [1]. In vitro microbial transformation (in solution) [1].

| Medicarpin | - Antioxidant IC50: 0.61 ± 0.05 µg/mL (ABTS), 7.50 ± 1.6 µg/mL (DPPH) [1].

  • Huh7 Liver Cancer Cell Anti-proliferation IC50: 34.32 ± 5.56 µg/mL [1]. | In vitro biochemical and cell-based assays [1]. | | Omeprazole | - Clinical symptom relief: Non-inferior to mucosal protective agent Poliprotect [3] [4].
  • Associated with gut microbiota changes: Increased abundance of oral bacteria genera in the gut [3]. | Human randomized controlled trial (RCT) in endoscopy-negative patients [3] [4]. |

Key Experimental Protocols:

  • Biotransformation of this compound [1]: this compound was added to a culture of Aspergillus niger and incubated for 7 days. Metabolites were extracted with dichloromethane and analyzed/separated using Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR).
  • In Vitro Bioactivity Assays for Medicarpin [1]:
    • Antioxidant (DPPH/ABTS): Compound mixed with DPPH or ABTS radical solution, incubated, and measured for decrease in absorbance.
    • Cell Viability (Huh7): Hepatocyte-derived carcinoma cells treated with compound, and cell viability measured (method like MTT).
  • Clinical Trial for Omeprazole [3] [4]: A double-blind, double-dummy RCT compared omeprazole (20 mg/day) to Poliprotect. Primary outcome was symptom relief measured by a Visual Analog Scale (VAS) after 2 weeks.

Key Insights for Researchers

  • Mechanism Divergence: Omeprazole is a well-established acid-suppressor, while this compound's value lies in its role as a precursor to medicarpin, a compound with demonstrated antioxidant and potential cytoprotective properties [1] [2]. The gastroprotective potential of medicarpin, via mitigating oxidative stress, represents a mechanism distinct from acid suppression.
  • Evidence Gap: The search results reveal a complete lack of direct comparative studies between this compound/medicarpin and omeprazole. There is also no data on medicarpin's effects in validated in vivo models of gastric ulceration, which is a critical step in translational research.
  • Research Directions: Future work should focus on evaluating medicarpin's efficacy in pre-clinical animal models of gastritis and peptic ulcers, investigating its potential synergistic effects when combined with acid-suppressive therapies, and exploring its safety and pharmacokinetic profile.

References

Homopterocarpin selectivity index MAO-B vs MAO-A

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of MAO-B Selectivity

The following table summarizes the key experimental findings for Homopterocarpin and Medicarpin isolated from Canavalia lineata [1] [2].

Compound hMAO-B IC₅₀ (µM) hMAO-A IC₅₀ (µM) Selectivity Index (SI) for MAO-B Inhibition Mechanism Kᵢ for hMAO-B (µM)
This compound 0.72 ~1.49 (calculated) 2.07 Reversible & Competitive 0.21
Medicarpin 0.45 19.9 44.2 Reversible & Competitive 0.27

Detailed Experimental Protocols

The data presented above was generated using the following key methodologies, which are critical for evaluating the results' reliability and context.

Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the isolated compounds against recombinant human MAO-A and MAO-B (hMAO-A and hMAO-B) [1].
  • Key Steps:
    • Enzyme Preparation: Use recombinant hMAO-A and hMAO-B isozymes [1].
    • Reaction Setup: Incubate the enzymes with various concentrations of the test compounds (e.g., this compound, Medicarpin).
    • Activity Measurement: A continuous spectrophotometric assay monitors the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO catalytic reaction. This involves a peroxidase-coupled reaction that generates a colored product measurable at 490 nm [1] [3].
    • Data Analysis: The IC₅₀ value is calculated from the residual enzyme activity at different inhibitor concentrations.
Reversibility and Kinetics Study
  • Objective: To establish the type of inhibition and determine the inhibition constant (Kᵢ) [1].
  • Key Steps:
    • Dilution Method: The enzyme-inhibitor mixture is diluted significantly. A return of enzyme activity after dilution indicates reversible binding [1].
    • Kinetic Analysis: The MAO-B activity is measured at various substrate concentrations in the presence of multiple, fixed concentrations of the inhibitor.
    • Plotting and Calculation: Data is analyzed using Lineweaver-Burk plots. A pattern of lines intersecting the y-axis indicates competitive inhibition. The Kᵢ value is then determined from these plots [1].
Cytotoxicity Assessment
  • Objective: To evaluate compound safety profiles in various cell lines [1].
  • Key Steps:
    • Cell Culture: Use normal (MDCK), cancer (HL-60), and neuroblastoma (SH-SY5Y) cell lines.
    • Compound Exposure: Treat cells with the test compounds.
    • Viability Measurement: Use a standard cell viability assay (e.g., MTT) to quantify the concentration that reduces cell viability by 50% (CC₅₀). Both Medicarpin and this compound were found to be non-toxic to normal and cancer cells but showed moderate toxicity to neuroblastoma cells [1].
Molecular Docking Simulation
  • Objective: To predict the binding mode and affinity of the compounds within the active sites of hMAO-A and hMAO-B [1].
  • Key Steps:
    • Protein Preparation: Obtain 3D crystal structures of hMAO-A and hMAO-B from the Protein Data Bank (PDB).
    • Docking Run: Use docking software (e.g., AutoDock) to simulate the binding of the compound into the enzyme's active site.
    • Analysis: The binding affinity (in kcal/mol) is calculated. Lower (more negative) values indicate stronger binding. Key interactions, such as hydrogen bonds with residues like Cys172 in MAO-B, are identified [1] [4].

The workflow below visualizes the key stages of the experimental process used to characterize MAO-B inhibitors like this compound and Medicarpin.

Start Start: Isolation from Canavalia lineata pods Assay Primary Screening MAO-B Inhibition Assay Start->Assay Selectivity Selectivity Profiling MAO-A vs. MAO-B IC₅₀ Assay->Selectivity Mechanism Mechanism Study Reversibility & Kinetics Selectivity->Mechanism Docking Molecular Docking Binding Affinity & Mode Mechanism->Docking Cytotox Cytotoxicity Assessment In Vitro Cell Models Mechanism->Cytotox Leads to

Structural Insights and Researcher Guidance

The significant difference in selectivity between this compound and Medicarpin is attributed to their precise chemical structures, as revealed by the molecular docking studies [1].

  • Key Structural Determinant: The 3-OH group on the A-ring of Medicarpin is a critical feature for high MAO-B selectivity. It forms a strong hydrogen bond with the Cys172 residue in the MAO-B active site [1] [4].
  • Impact of Methoxy Group: In this compound, the 3-OH is replaced by a 3-OCH₃ (methoxy) group. This group cannot form the same hydrogen bond, which is a primary reason for its lower selectivity, as it also binds more effectively to the MAO-A active site [1].
Recommendations for Research and Development
  • For High MAO-B Selectivity: Medicarpin (3-OH) is the superior lead compound due to its excellent selectivity index (SI = 44.2), which minimizes the risk of side effects associated with MAO-A inhibition.
  • For a Dual-Inhibition Profile: This compound (3-OCH₃) may be of interest if a balanced inhibition of both MAO-A and MAO-B is the therapeutic goal, though its low selectivity requires careful consideration.
  • Toxicity Consideration: Both compounds showed moderate toxicity to human neuroblastoma cells (SH-SY5Y), which warrants further investigation in the drug development pipeline [1].
  • Sourcing Note: this compound can also be isolated in substantial quantities from Pterocarpus macrocarpus heartwood, which may be relevant for sourcing and biosynthesis studies [5] [6].

References

Quantitative Efficacy and Safety Data of Homopterocarpin

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Area Assay / Model Target / Pathway Key Finding (IC50/Ki) Selectivity / Toxicity Notes Citation
Neurological Disorders Human MAO-B inhibition Monoamine Oxidase-B (MAO-B) IC50 = 0.72 µM; Ki = 0.21 µM Selective over MAO-A (SI = 2.07); non-toxic to MDCK and HL-60 cells at tested concentrations. [1]
Infectious Diseases Antiplasmodial activity Plasmodium falciparum 3D7 strain IC50 = 0.52 µg/mL Low cytotoxicity (Selectivity Index, SI ≥ 28.46). [2]
Liver Protection In vivo hepatoprotection Thioredoxin/Peroxiredoxin & TLR4/MyD88 pathways Significant reduction in MET-induced liver damage at 10 mg/kg/day for 4 weeks. Restored liver enzyme levels (ALT, AST, ALP) and antioxidant markers (GSH, Catalase, SOD); no toxicity in control group. [3]

For context, the table below compares homopterocarpin with its structural analog, medicarpin, which is a direct derivative and a relevant alternative.

Comparison with Medicarpin

Compound MAO-B Inhibition (IC50) Antiplasmodial Activity (IC50) Antioxidant (DPPH) Key Structural Difference
This compound 0.72 µM [1] 0.52 µg/mL [2] Information missing 3-methoxy, 9-methoxy on A and B rings
Medicarpin 0.45 µM [1] 0.45 µg/mL [4] 7.50 µg/mL [4] 3-hydroxy, 9-methoxy on A and B rings

Detailed Experimental Protocols

The data in the tables were generated using standardized experimental models:

  • MAO-B Inhibition [1]: The inhibitory activity against human monoamine oxidase-B (hMAO-B) was evaluated in vitro using enzyme kinetics. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) were determined, and the mechanism was identified as reversible competitive inhibition.
  • Anti-Plasmodial Activity [2]: Activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain was assessed using a lactate dehydrogenase assay. The selectivity index (SI) was calculated as the ratio of the cytotoxic concentration to the antiplasmodial IC50, indicating a favorable safety window for this compound.
  • Hepatoprotective Model [3]: The in vivo hepatoprotective effect was evaluated in a rat model of methoxychlor (MET)-induced liver injury. This compound (10 mg/kg/day) was administered orally for 28 days. Biochemical markers (liver enzymes ALT, AST, ALP; oxidative stress markers GSH, Catalase, SOD) and histopathological analysis of liver tissues were performed.

Mechanism of Action and Workflow

The following diagrams, created using Graphviz, illustrate the key signaling pathway involved in this compound's hepatoprotective effect and the workflow for its biotransformation.

G MET Methoxychlor (MET) Intoxication OxStress Oxidative Stress (Depletes GSH, Catalase, SOD) MET->OxStress InflamPath Activates TLR4/MyD88 Pathway MET->InflamPath OxStress->InflamPath exacerbates LiverDamage Liver Damage (↑ ALT, AST, ALP) OxStress->LiverDamage NFkB NF-κB Activation InflamPath->NFkB Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Apoptosis Promotes Apoptosis NFkB->Apoptosis Cytokines->LiverDamage Apoptosis->LiverDamage HTP This compound (HTP) Treatment TxnPath Upregulates Thioredoxin/Peroxiredoxin HTP->TxnPath SuppressesInflam Suppresses TLR4/MyD88 & NF-κB Pathway HTP->SuppressesInflam Antioxidants ↑ Antioxidants (GSH, Catalase, SOD) TxnPath->Antioxidants Antioxidants->OxStress counteracts LiverProtection Liver Protection (Restored Function) Antioxidants->LiverProtection SuppressesInflam->NFkB inhibits ReducesDamage Reduces Inflammation & Apoptosis SuppressesInflam->ReducesDamage ReducesDamage->LiverProtection

G Start P. macrocarpus Heartwood Extract n-hexane Extraction & Crystallization Start->Extract HTP This compound (Substrate) Extract->HTP Culture Culture with Aspergillus niger HTP->Culture Biotransform Biotransformation via Demethylation Culture->Biotransform MDC Medicarpin (Product) Biotransform->MDC Assess Activity Assessment (In vitro & In silico) MDC->Assess

Conclusion and Research Outlook

Available data shows This compound exhibits promising efficacy in neurological, infectious, and hepatoprotective models with initial evidence of low toxicity and good selectivity [1] [3] [2]. Its conversion to Medicarpin presents a strategy to enhance certain activities [4] [1].

To fully establish its therapeutic index, future research should focus on:

  • Conducting rigorous acute and chronic toxicity studies to determine the median lethal dose (LD50) and no-observed-adverse-effect-level (NOAEL).
  • Expanding efficacy profiling against more disease targets.
  • Performing human clinical trials to validate preclinical findings and confirm the safety and efficacy in humans.

References

×

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

284.10485899 Da

Monoisotopic Mass

284.10485899 Da

Heavy Atom Count

21

UNII

TM99P392WW

Wikipedia

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c][1]benzopyran

Dates

Last modified: 08-15-2023

Explore Compound Types